IRON TITANATE
Description
Properties
CAS No. |
1310-39-0 |
|---|---|
Molecular Formula |
Fe2O5Ti |
Molecular Weight |
239.55 |
Synonyms |
IRON TITANATE |
Origin of Product |
United States |
Theoretical and Computational Investigations of Iron Titanate Systems
First-Principles Calculations and Density Functional Theory (DFT) Applications
First-principles calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for investigating the intrinsic properties of iron titanate. These methods solve the quantum mechanical equations governing the behavior of electrons in a material, allowing for the prediction of various properties from fundamental physical constants.
Elucidation of Electronic Band Structure and Density of States
The electronic band structure and density of states (DOS) are fundamental to understanding the electrical, optical, and magnetic properties of this compound. DFT calculations have been employed to map out these electronic characteristics.
The electronic structure of ilmenite (B1198559) (FeTiO3) reveals a complex interplay of atomic orbitals. The valence band is primarily composed of O 2p and Fe 3d orbitals. aip.org The conduction band, on the other hand, arises from contributions of O 2p, Ti 3d, and Fe 3d orbitals. aip.org Specifically, near the bottom of the conduction band, the electronic structure is dominated by O 2p and Ti 3d orbitals, indicating a significant role for O 2p-Ti 3d hybridized bands in charge transfer processes. aip.orgaip.org
DFT calculations, sometimes incorporating a Hubbard electronic correlation correction (U), have determined that FeTiO3 is an insulator with a band gap of approximately 2.0 to 2.8 eV. acs.orgresearchgate.net The calculated partial density of states (pDOS) shows that the upper part of the valence band consists of Fe 3d majority spin states and occupied Fe 3d minority spin states mixed with occupied O 2p states. acs.org The Ti 3d orbitals are the main contributors to the electronic structure at about 2–3 eV and 4.2–5.2 eV relative to the Fermi energy, corresponding to the t2g and eg states, respectively. aip.org In contrast, Fe 3d bands are predominant at 3.3–4.2 eV and 5.2–5.8 eV. aip.org The hybridization between O 2p and Fe 3d bands is considered to be weak. aip.org
Furthermore, investigations have highlighted the importance of Ti 3d/4p hybridization, which predominantly lies in the ab plane of the crystal structure. aip.orgaip.orguow.edu.au This hybridization, along with the potential for the delocalized Ti 4p orbital to hybridize with O 2p orbitals and extend towards neighboring Fe atoms, suggests a linear orbital combination of Ti-O-Fe. aip.orguow.edu.au This understanding is crucial for elucidating mechanisms like pressure-induced charge transfer. aip.orguow.edu.au
Below is an interactive data table summarizing the key electronic properties of this compound based on DFT calculations.
| Property | Description | Source |
| Band Gap | Insulator with a band gap of approximately 2.0 - 2.8 eV. | acs.orgresearchgate.net |
| Valence Band | Primarily composed of O 2p and Fe 3d orbitals. | aip.org |
| Conduction Band | Arises from contributions of O 2p, Ti 3d, and Fe 3d orbitals. | aip.org |
| Dominant Orbitals (Conduction Band Bottom) | O 2p and Ti 3d orbitals. | aip.orgaip.org |
| Ti 3d States | Contribute mainly at ~2-3 eV (t2g) and 4.2-5.2 eV (eg) relative to the Fermi energy. | aip.org |
| Fe 3d Bands | Predominant at 3.3-4.2 eV and 5.2-5.8 eV. | aip.org |
| Hybridization | Significant O 2p-Ti 3d hybridization. Weak O 2p-Fe 3d hybridization. | aip.orgaip.org |
Determination of Defect Formation Energies and Configurational Stability
Computational studies using classical simulation techniques and DFT are crucial for understanding the defect chemistry and stability of this compound. These calculations help to identify the most energetically favorable intrinsic defects and their impact on the material's properties.
The most favorable intrinsic defect process in FeTiO3 is the Fe-Ti anti-site defect, where an Fe ion occupies a Ti site and vice-versa, with a relatively low formation energy of 0.55 eV per defect. mdpi.com This suggests that a small degree of cation mixing between Fe and Ti is expected. mdpi.com Other point defects have significantly higher formation energies. For instance, the Fe-Frenkel defect (an iron ion displaced from its lattice site to an interstitial position) has a formation energy of 4.20 eV per defect, indicating it is less likely to be a significant defect at typical operating temperatures. mdpi.com The O-Frenkel and FeO-Schottky defects have energies that are high, though still under 5.00 eV. mdpi.com Other defect types possess very high formation energies, making their occurrence unlikely under normal conditions. mdpi.com
DFT calculations have also been used to examine the electronic structures of doped FeTiO3. For example, when Mn2+ is introduced as a dopant, the Mn-O bond distances are slightly longer than the Fe-O distances due to the larger ionic radius of Mn2+ compared to Fe2+. mdpi.com
The following table provides a summary of calculated formation energies for various intrinsic defects in this compound.
| Defect Type | Formation Energy (eV/defect) | Significance | Source |
| Fe-Ti Anti-site | 0.55 | Most favorable, indicates some cation mixing. | mdpi.com |
| Fe-Frenkel | 4.20 | Not significant at operating temperatures. | mdpi.com |
| O-Frenkel | < 5.00 | Less favorable than anti-site defects. | mdpi.com |
| FeO-Schottky | < 5.00 | Less favorable than anti-site defects. | mdpi.com |
Computational Modeling of Charge Carrier Dynamics and Transport Phenomena
Understanding the movement of charge carriers (electrons and holes) is essential for applications of this compound in electronic and photocatalytic devices. Computational modeling provides a window into these dynamic processes.
The electronic structure of FeTiO3, as revealed by DFT, is fundamental to its charge transport properties. The separation of photogenerated charge carriers is a key factor in its photocatalytic efficiency. The titanium dioxide component is photoactive, generating electron-hole pairs, while the iron component aids in reducing the recombination of these pairs, thereby enhancing photocatalytic activity, particularly under visible light. researchgate.net
Theoretical models suggest that metal-to-metal charge transfer (MMCT) is a significant phenomenon in ilmenite. This is facilitated by the hybridization between Fe 4p and delocalized Ti 3d orbitals, mediated by O 2p orbitals. acs.org This charge redistribution, specifically from Fe2+ and Ti4+ to Fe3+ and Ti3+, is particularly important under extreme conditions like high pressure. aip.org The arrangement of cations in the crystal structure, with alternating Fe and Ti layers, allows for metal-metal interactions through shared faces of adjacent octahedra, providing a pathway for intervalence charge transfer as the d orbitals of Fe and Ti extend and overlap. aip.org
Thermodynamic Modeling and Phase Equilibria Research
Thermodynamic modeling is a powerful approach to predict the stability of different phases of this compound and to construct phase diagrams that are essential for both geological understanding and materials processing.
Construction and Analysis of Fe-Ti-O Phase Diagrams
The Fe-Ti-O system is complex, with multiple stable oxide phases. Phase diagrams for this system are critical for understanding the formation and alteration of iron-titanium oxides in various geological and industrial settings. While the provided search results focus more on the computational investigation of the FeTiO3 compound itself rather than the construction of the broader Fe-Ti-O phase diagram, the stability of ilmenite within this system is a key piece of information derived from such diagrams. The ilmenite structure is a common and stable form for ABO3 compounds, particularly when the tolerance factor, based on the ionic radii of the A and B cations, is small and the ionic sizes are comparable. aip.org
Prediction of Phase Transitions and Stability under Varied Environmental Conditions
Computational methods can predict how the structure and stability of this compound change with temperature, pressure, and chemical environment. Ilmenite (FeTiO3) is known to exist over a wide range of pressures and temperatures, from the Earth's upper mantle to depths of about 400 km. aip.org
At high pressures and temperatures, ilmenite can undergo a cation re-ordering process, transforming from a centrosymmetric structure to a non-centrosymmetric LiNbO3-type phase. researchgate.net Shock experiments have shown that at pressures between 23 and 53 GPa, FeTiO3 can break down into other phases, including orthorhombic Fe2TiO4, a mixture of wüstite (FeO) and TiO2, or other high-pressure polymorphs. researchgate.net For instance, at approximately 18.0 GPa, an orthorhombic perovskite phase of FeTiO3 has been observed. researchgate.net These computational and experimental findings are critical for interpreting the mineralogical composition of the Earth's mantle and for the synthesis of novel materials under extreme conditions.
Atomistic Simulations and Molecular Dynamics Studies
Atomistic simulations and molecular dynamics (MD) have become powerful tools for investigating the behavior of materials at the atomic level. researchgate.net These computational techniques allow researchers to model and predict the properties and dynamic processes of materials like this compound (FeTiO3), providing insights that can be challenging to obtain through experimental methods alone. nanografi.comjst.go.jp
Classical molecular dynamics simulations, which utilize interatomic potentials to describe the forces between atoms, are particularly well-suited for studying large systems and long-timescale phenomena, such as phase transitions and defect dynamics. jst.go.jp For more accurate descriptions of electronic structure and bonding, first-principles or ab initio MD simulations, based on density functional theory (DFT), can be employed, although they are more computationally intensive. jst.go.jp In the study of this compound and related systems, these simulation techniques have been instrumental in elucidating structural characteristics, defect energetics, and the influence of external conditions.
Detailed Research Findings
Atomistic simulation techniques, often employing classical pair potentials, have been used to investigate the energetics of intrinsic and extrinsic defects in ilmenite (FeTiO3). researchgate.net These studies are crucial for understanding the material's behavior in various applications, from industrial processes to geological contexts. researchgate.net For instance, simulations can reveal the most energetically favorable defect processes, such as the formation of anti-site defects where aluminum and silicon atoms exchange positions in a similar mineral structure. researchgate.net
In the context of the broader hemo-ilmenite solid solution, (x)FeTiO3–(1-x)Fe2O3, Monte Carlo simulations have been used to investigate magnetic properties. These simulations have helped to understand the magnetic structure, revealing a partitioning into sublattices and explaining experimentally observed metamagnetic transitions. ethz.ch
The table below summarizes key parameters and findings from various atomistic and molecular dynamics studies on this compound and related systems.
Table 1: Parameters and Findings from Atomistic and Molecular Dynamics Simulations
| System | Simulation Method | Key Parameters Investigated | Key Findings | Reference |
|---|---|---|---|---|
| Ilmenite (FeTiO3) | Atomistic simulations (classical pair potentials) | Intrinsic and extrinsic defect energetics | Provided insights into the most favorable defect energy processes. | researchgate.net |
| Titanate Slag Systems | Molecular Dynamics (MD) | Local structural order, bonding network, transport characteristics, viscosity | Addition of FeO decreases slag viscosity by altering the network structure. | researchgate.net |
| Hemo-ilmenite ((x)FeTiO3–(1-x)Fe2O3) | Monte Carlo simulations | Magnetic ordering, metamagnetic transitions | The magnetic structure is partitioned into sublattices, explaining observed magnetic behavior. | ethz.ch |
Recent advancements have also seen the development of machine learning-based approaches, such as deep potential (DP) models, for simulating complex oxides. aps.org These models, trained on data from first-principles calculations, can achieve DFT-level accuracy while being computationally efficient enough for large-scale MD simulations. aps.org While this specific approach was demonstrated for strontium titanate, it lays the groundwork for developing similar accurate models for other complex materials like this compound. aps.org
Advanced Synthesis Methodologies and Controlled Fabrication of Iron Titanates
Wet Chemical Approaches
Wet chemical methods offer a versatile and often low-temperature route to producing iron titanate powders and films with a high degree of homogeneity and control over particle size and morphology. These techniques involve the reaction of precursors in a liquid medium, followed by thermal treatment to induce crystallization.
Sol-Gel and Modified Sol-Gel Synthesis Routes
The sol-gel technique is a widely employed wet-chemical method for synthesizing iron titanates due to its numerous advantages, including excellent homogeneity, stoichiometric control, purity, and the ability to coat complex substrates. tandfonline.com This process typically involves the hydrolysis and condensation of metal alkoxide or salt precursors to form a "sol," a colloidal suspension of solid particles in a liquid. This sol then undergoes gelation to form a "gel," a solid three-dimensional network enclosing the liquid phase. Subsequent drying and calcination of the gel yield the desired this compound material. tandfonline.comajol.info
Various this compound phases, including pseudobrookite (Fe₂TiO₅) and pseudorutile (Fe₂Ti₃O₉), can be synthesized by carefully controlling the Fe/Ti molar ratio in the precursor solution. For instance, using equal molar amounts of iron and titanium precursors can lead to the formation of Fe₂Ti₃O₉ after calcination at 500 °C. researchgate.net Conversely, lower Fe/Ti ratios tend to favor the formation of Fe₂TiO₅. researchgate.net The final composition is also influenced by the preparative conditions and the calcination temperature. researchgate.net
Modified sol-gel methods have been developed to further refine the properties of the resulting this compound materials. One such modification involves the use of stearic acid as a gelling agent. In this process, iron acetylacetonate (B107027) and tetrabutyl titanate are dissolved in molten stearic acid, which upon cooling and drying, forms a gel. tandfonline.com Calcination of this gel at temperatures between 700 °C and 900 °C produces nanocrystalline Fe₂TiO₅. tandfonline.com Another modification employs oxalic acid as a chelating agent and cetyltrimethylammonium bromide (CTAB) as a surfactant to control particle size and morphology, resulting in the successful synthesis of Fe₂TiO₅ nanoparticles after calcination at 750°C. royalsocietypublishing.orgsanu.ac.rsroyalsocietypublishing.org Furthermore, the use of glucose as a reducing agent and natural template in a sol-gel method has been reported for the synthesis of Fe₂TiO₅ nanoparticles. researchgate.net
The choice of precursors and solvents, as well as the addition of chelating agents, can significantly impact the formation of this compound phases. researchgate.net For example, the use of ferrocene (B1249389) and titanium isopropoxide in THF, induced by triflic acid, can lead to the formation of a Fe₉TiO₁₅@TiO₂ nanocomposite after calcination at 500 °C. mdpi.com
Table 1: Examples of Sol-Gel Synthesis Parameters for Iron Titanates
| Iron Precursor | Titanium Precursor | Gelling/Chelating Agent | Calcination Temperature (°C) | Resulting Phase | Reference |
| Iron(III) nitrate | Titanium(IV) isopropoxide | Oxalic Acid | 750 | Fe₂TiO₅ | royalsocietypublishing.orgsanu.ac.rsroyalsocietypublishing.org |
| Iron acetylacetonate | Tetrabutyl titanate | Stearic Acid | 700-900 | Fe₂TiO₅ | tandfonline.com |
| Iron(III) nitrate | Titanium(IV) isopropoxide | Glucose | Not specified | Fe₂TiO₅ | researchgate.net |
| Ferrocene | Titanium isopropoxide | Triflic Acid | 500 | Fe₉TiO₁₅@TiO₂ | mdpi.com |
| Iron(III) chloride | Titanium tetraisopropoxide | None specified | 500 | Fe₂Ti₃O₉ (with equal Fe/Ti ratio) | researchgate.net |
Hydrothermal and Solvothermal Techniques for Crystallization
Hydrothermal and solvothermal synthesis are versatile methods for producing crystalline this compound nanostructures at relatively low temperatures. These techniques involve chemical reactions in aqueous (hydrothermal) or non-aqueous (solvothermal) solutions within a sealed vessel, typically an autoclave, under elevated temperature and pressure. epo.orgresearchgate.net These conditions facilitate the dissolution of precursors and subsequent crystallization of the desired product.
The morphology and phase of the resulting this compound can be controlled by adjusting parameters such as reaction temperature, time, pH, and the type of solvent and precursors used. academy.edu.ly For instance, nanoporous iron-based titanate (Fe₂TiO₅) thin films have been synthesized via a hydrothermal method. researchgate.net In one approach, a substrate is immersed in a solution containing Fe(acac)₃ and titanium isopropoxide and heated in an autoclave at 120-150 °C. researchgate.net Another study reported the synthesis of Fe₂TiO₅ powder by hydrothermally treating a solution of Fe(NO₃)₃·9H₂O and titanium isopropoxide at 150 °C for 12 hours, followed by calcination at 600 °C for 2 hours. researchgate.net
The use of natural minerals as precursors has also been explored. For example, iron-rich titanate nanosheets have been synthesized from natural ilmenite (B1198559) mineral sands using an alkaline hydrothermal treatment (AHT) with concentrated NaOH or KOH solutions. mdpi.com The AHT conditions, including the concentration of the alkaline solution and the reaction temperature, can determine the morphology of the resulting titanate nanostructures. mdpi.com
Solvothermal synthesis, which utilizes organic solvents, has also been employed. For example, fine α-Fe₂O₃ (hematite) particles were obtained in sub-critical water at 250–420 °C, while crystalline Fe₃O₄ was formed at supercritical temperatures in isopropanol (B130326), which acted as a reducing agent. researchgate.net
Table 2: Examples of Hydrothermal/Solvothermal Synthesis of Iron Titanates
| Precursors | Solvent | Temperature (°C) | Time (h) | Resulting Material | Reference |
| Fe(acac)₃, Titanium isopropoxide | Not specified | 120-150 | Not specified | Fe₂TiO₅ thin films | researchgate.net |
| Fe(NO₃)₃·9H₂O, Titanium isopropoxide | Water | 150 (hydrothermal), 600 (calcination) | 12 (hydrothermal), 2 (calcination) | Fe₂TiO₅ powder | researchgate.net |
| Ilmenite mineral sands | NaOH or KOH solution | 130 | 70 | Iron-rich titanate nanosheets | mdpi.com |
| Not specified | Water (sub-critical) | 250-420 | Not specified | α-Fe₂O₃ particles | researchgate.net |
| Not specified | Isopropanol (supercritical) | > Critical point | Not specified | Fe₃O₄ particles | researchgate.net |
Colloidal Synthesis and Self-Assembly Mechanisms of Nanostructures
Colloidal synthesis offers a powerful bottom-up approach to fabricate this compound nanostructures with controlled size, shape, and composition. This method involves the reaction of precursors in a solution to form colloidal nanoparticles, which can then self-assemble into more complex architectures. ifmo.ruacs.orgresearchgate.net The self-assembly process is often guided by controlling the surface charges of the nanoparticles, which can be manipulated by adjusting the pH of the reaction medium. ifmo.ruacs.orgresearchgate.net
A notable example is the synthesis of this compound-based nanocomposites through the interaction of binary oxide nanoparticles, specifically Fe₂O₃ (hematite) and TiO₂ (titania), in a colloidal solution. ifmo.ruacs.orgresearchgate.netacs.org The morphology of the resulting aggregates is highly dependent on the pH. At a neutral pH, the nanoparticles have opposite initial charges, leading to the formation of regular nanorod colloid crystal structures with alternating particles. ifmo.ruacs.orgresearchgate.net In contrast, at a low pH, the particles are uniformly charged, resulting in globular aggregates with a random distribution of particles. ifmo.ruacs.orgresearchgate.net
The synthesis of the initial Fe₂O₃ and TiO₂ sols is a critical first step. For instance, a titania sol can be prepared by mixing titanium isopropoxide with isopropanol and then adding an aqueous solution of nitric acid. acs.org A hematite (B75146) sol can be synthesized by precipitating iron(III) hydroxide (B78521) from an aqueous solution of FeCl₃ with an ammonia (B1221849) solution at elevated temperatures. acs.org The this compound nanocomposite, such as Fe₂TiO₅, is then formed by mixing stoichiometric amounts of the acidic sols of hematite and titania. acs.org This process leads to the formation of this compound phases at the grain boundaries of the binary oxide particles. ifmo.ruacs.orgresearchgate.net
Solid-State Reaction Pathways
Solid-state synthesis is a traditional and straightforward method for preparing inorganic materials, including iron titanates. This technique involves the direct reaction of solid precursors at high temperatures, relying on diffusion between the reacting particles. rsc.orgchemrxiv.org While simple and cost-effective, solid-state reactions can be slow and may require repeated grinding and heating cycles to achieve a homogeneous and phase-pure product. rsc.org
A common approach for synthesizing iron titanates via the solid-state route involves mixing precursor powders, such as Na₂CO₃, Fe₂O₃, and TiO₂, and then annealing the mixture at high temperatures. For example, sodium iron titanates like NaFeTiO₄ and Na₂Fe₂Ti₆O₁₆ have been synthesized by mixing the precursors with a few drops of acetone (B3395972) and annealing at 900°C for 24 hours. e3s-conferences.org
The selection of precursors can significantly influence the reaction pathway and the formation of impurities. acs.org Computational tools and thermodynamic analysis are increasingly being used to predict optimal precursor combinations and reaction conditions to achieve phase-pure products. chemrxiv.orgacs.org For instance, in the synthesis of barium titanate, a perovskite with a similar ABO₃ structure to some iron titanates, studies have shown that unconventional precursors can lead to faster reactions with fewer impurities compared to conventional methods. acs.org
The kinetics of solid-state reactions are often limited by the diffusion of ions through the product layer that forms at the interface of the reactant particles. colostate.edu To overcome this, techniques such as high-energy ball milling can be employed to reduce particle size, increase the contact area between reactants, and introduce defects that can enhance reactivity. researchgate.net
Vapor Deposition Techniques
Vapor deposition techniques are powerful methods for fabricating high-quality thin films of iron titanates with precise control over thickness, composition, and morphology. These processes involve the transport of precursor materials in the vapor phase to a substrate, where they react or condense to form a solid film.
Aerosol-Assisted Chemical Vapor Deposition (AACVD)
Aerosol-Assisted Chemical Vapor Deposition (AACVD) is a versatile technique for depositing thin films of metal oxides, including iron titanates. researchgate.netresearchgate.net Unlike conventional Chemical Vapor Deposition (CVD), which relies on volatile precursors, AACVD utilizes a solution of the precursor that is aerosolized and then transported to a heated substrate by a carrier gas. researchgate.netrsc.org This approach significantly expands the range of precursors that can be used, as it depends on solubility rather than volatility. rsc.org
In a typical AACVD process, a precursor solution is atomized into fine droplets, forming an aerosol. This aerosol is then carried by an inert gas, such as argon, to a reaction chamber containing a heated substrate. researchgate.netscielo.org.co The solvent evaporates, and the precursor decomposes on the hot substrate, forming a thin film. The properties of the deposited film, such as its thickness, uniformity, and morphology, can be controlled by adjusting various parameters, including the precursor concentration, solvent, carrier gas flow rate, and substrate temperature. researchgate.netscielo.org.co
AACVD has been successfully used to prepare Fe₂TiO₅-based films. acs.org For example, composite thin films of Fe₂TiO₅-TiO₂ have been deposited on glass substrates at 500 °C using a single molecular precursor and argon as the carrier gas. researchgate.net The resulting films were found to be crystalline with a uniform morphology. researchgate.net Furthermore, the doping of this compound films can be achieved using AACVD. For instance, Zn-doped Fe₂TiO₅ pseudobrookite-based photoanodes have been grown by this method, demonstrating that the dopant can be preferentially incorporated into the pseudobrookite phase. acs.org
Pulsed Laser Deposition (PLD)
Pulsed Laser Deposition (PLD) is a versatile thin-film deposition technique that utilizes a high-power pulsed laser to ablate a target material and deposit a thin film onto a substrate. This method is widely employed for growing high-quality oxide thin films, including various this compound compositions. researchgate.net The quality and properties of the deposited films are highly dependent on several experimental parameters. researchgate.net
Key parameters influencing the PLD process include the laser wavelength, fluence (energy per unit area), and pulse duration. researchgate.net Additionally, the background gas composition and pressure, the distance between the target and the substrate, and the substrate temperature all play crucial roles in determining the stoichiometry, crystallinity, and surface morphology of the resulting this compound thin film. researchgate.net For instance, depositing films under an oxygen atmosphere is a common practice to control the oxygen stoichiometry in the grown oxide films. mdpi.comacs.org
Researchers have successfully used PLD to grow various iron-containing titanate thin films. For example, Fe-doped barium strontium titanate (BST) films have been deposited on platinized silicon wafers using a KrF excimer laser (248 nm wavelength). mdpi.com In a typical process, the target is ablated at a specific laser energy and frequency, while the substrate is maintained at an elevated temperature (e.g., 550 °C) under a controlled oxygen pressure (e.g., 200 mTorr). mdpi.com Similarly, Pb(Fe₀.₅Nb₀.₅)O₃ (PFN) thin films have been grown on SrTiO₃ substrates using a KrF excimer laser at a substrate temperature of 700 °C and an oxygen pressure of 0.2 mbar. mdpi.com
The choice of substrate is also critical as it can influence the crystal structure and orientation of the deposited film. For example, epitaxial α-Fe₂O₃ thin films have been grown on substrates like α-Al₂O₃(0001) and SrTiO₃(111). acs.org The lattice mismatch between the film and the substrate can induce strain, which in turn can affect the material's properties. acs.org The growth process can be monitored in-situ using techniques like Reflection High-Energy Electron Diffraction (RHEED) to ensure crystalline film growth. acs.org
Below is an interactive table summarizing typical PLD parameters for iron-containing titanate films:
| Target Material | Substrate | Laser Wavelength (nm) | Substrate Temperature (°C) | Oxygen Pressure (mTorr/mbar) | Laser Fluence (J/cm²) | Reference |
| Ba₀.₇Sr₀.₃FeₓTi₍₁₋ₓ₎O₃ | Platinized Silicon | 248 (KrF) | 550 | 200 mTorr | ~2.2 | mdpi.com |
| α-Fe₂O₃ | α-Al₂O₃(0001), SrTiO₃(111) | 355 | 400 | 10⁻⁴ mbar | Not Specified | acs.org |
| Pb(Fe₀.₅Nb₀.₅)O₃ | SrTiO₃(001) | 248 (KrF) | 700 | 0.2 mbar | ~2 | mdpi.com |
| BaTiO₃ | Gd₃Ga₅O₁₂(100), Y₃Fe₅O₁₂(100) | Not Specified | Not Specified | Not Specified | Not Specified | rsc.org |
Crystal Growth Strategies
The synthesis of large, high-quality single crystals is essential for fundamental studies of material properties and for certain applications. For iron titanates, several melt-based and solid-state crystal growth techniques have been developed.
The Czochralski method is a widely used technique for growing large single crystals from a melt. alineason.comwikipedia.org The process involves melting the source material in a crucible and then slowly pulling a seed crystal from the melt. alineason.comwikipedia.org By carefully controlling the temperature gradients, pulling rate, and rotation speed, a large cylindrical single-crystal ingot, or boule, can be produced. alineason.comwikipedia.org This method has been successfully applied to grow single crystals of various oxides, including iron titanates such as FeTiO₃, Fe₂TiO₄, and Fe₂TiO₅. osti.govresearchgate.net The process is typically carried out in a controlled atmosphere to prevent unwanted reactions or decomposition. alineason.com
A related melt-growth technique is the floating zone (FZ) method, which is a crucible-less technique. In the FZ method, a molten zone is passed along a polycrystalline rod, leaving behind a single crystal. This method is advantageous for growing high-purity crystals as it avoids contamination from a crucible. ustc.edu.cn Single crystals of cobalt titanates (Co₂TiO₄, CoTiO₃, and CoTi₂O₅) have been grown using the FZ method with optical heating. aip.org
Another important melt-based technique is the flux growth method, where a molten salt (flux) is used as a solvent to dissolve the components of the desired crystal. ustc.edu.cnfrontiersin.org The crystal then grows from the supersaturated solution upon slow cooling. This method is particularly useful for materials that have very high melting points or that melt incongruently. ustc.edu.cn For example, single crystals of hollandite-type potassium ferrotitanate (K₁.₇₅Fe₁.₇₅Ti₆.₂₅O₁₆) have been grown from a KCl flux. frontiersin.orgnih.gov The choice of flux, holding temperature, and solute concentration are critical parameters that control the size, morphology, and quality of the resulting crystals. frontiersin.orgnih.gov
The table below provides a summary of melt growth techniques used for titanates:
| Crystal Composition | Growth Method | Key Parameters | Reference |
| FeTiO₃, Fe₂TiO₄, Fe₂TiO₅ | Czochralski | Controlled atmosphere | osti.gov |
| Co₂TiO₄, CoTiO₃, CoTi₂O₅ | Floating Zone | Air atmosphere, crystallization speed ~10 mm/h | aip.org |
| K₁.₇₅Fe₁.₇₅Ti₆.₂₅O₁₆ | Flux Growth (KCl flux) | Holding temperature ≥ 900°C, solute concentration 50-80 mol% | frontiersin.orgnih.gov |
| BaFe₉Ti₃O₁₉ | Flux Growth (TSSG) | Sodium carbonate solvent | mdpi.com |
Secondary Abnormal Grain Growth (SAGG) is a solid-state method that can be used to grow large single crystals. wikipedia.org This phenomenon involves the rapid growth of a few energetically favorable grains at the expense of the surrounding finer-grained matrix. wikipedia.org This process is often observed in ceramic materials and can be controlled to produce large single crystals. wikipedia.org
In the context of titanates, SAGG has been particularly studied in barium titanate (BaTiO₃). google.comresearchgate.net The process is typically initiated by heat-treating a sintered ceramic body at a temperature slightly above the critical temperature where SAGG starts. google.com The presence of a liquid phase, for example, from an excess of TiO₂, can promote abnormal grain growth. researchgate.net The growth rate and the number of resulting single crystals can be controlled by the heat treatment temperature and duration. google.com For instance, in one study, a large BaTiO₃ single crystal was obtained after a 100-hour heat treatment at 1350 °C. google.com
The occurrence of SAGG is dependent on factors such as the Ba/Ti ratio and the presence of dopants or impurities. google.com It has been observed that SAGG in BaTiO₃ can occur in a narrow temperature range, and the resulting large grains often contain specific twin structures. researchgate.net While often considered an undesirable phenomenon in the sintering of ceramics, controlled SAGG provides a cost-effective route for producing single crystals. wikipedia.orggoogle.com
The table below highlights key aspects of SAGG in titanates:
| Material | Key Conditions | Observations | Reference |
| Barium Titanate | Heat treatment at 1360°C | Creation of a few secondary abnormal grains | google.com |
| Barium Titanate | Heat treatment at 1350°C for 100 hours | Growth of a single crystal > 2 cm | google.com |
| Barium Titanate with excess TiO₂ | Sintering at 1360-1370°C | SAGG observed in a narrow temperature range | researchgate.net |
| FGH96 Alloy | Solid-state diffusion bonding at 1140°C | Formation of abnormally large grains | mdpi.com |
Directed Control over Morphology and Nanostructure Formation
Fabrication of Thin Films and Multilayers
The fabrication of this compound thin films and multilayers is pivotal for their integration into electronic and spintronic devices. Various advanced synthesis methodologies are employed to deposit high-quality films with controlled thickness, composition, and crystal structure.
Sol-Gel Synthesis with Dip-Coating: The sol-gel process is a versatile and cost-effective method for preparing this compound thin films. aip.org This technique involves the creation of a sol—a colloidal suspension of nanoparticles—which is then converted into a gel. In a typical process, precursors such as titanium isopropoxide and iron(III) chloride hexahydrate are used to form an Fe-titania polymer-like sol. aip.org To control the pH and prevent premature precipitation, a solution like ammonium (B1175870) hydroxide may be added. aip.org The films are then deposited onto substrates, such as (100)-Si or soda-lime glass, using techniques like dip-coating. aip.org Following deposition, the films are dried to evaporate solvents and promote the formation of a xerogel, which is subsequently heat-treated to yield the final crystalline this compound film. aip.org
Pulsed Laser Deposition (PLD): PLD is a physical vapor deposition technique capable of producing high-quality, epitaxial thin films. acs.orgmdpi.com The process involves ablating a target material—in this case, a polycrystalline this compound target—with a high-power pulsed laser. acs.orgmdpi.com This creates a plasma plume of the target material that deposits onto a heated substrate. The quality and properties of the resulting film are highly dependent on parameters such as laser fluence, substrate temperature, and the pressure of the ambient gas (e.g., oxygen). researchgate.net For instance, Fe-doped BaTiO₃ thin films have been deposited on platinized silicon wafers using a KrF excimer laser, with the substrate held at 550 °C under an oxygen pressure of 200 mTorr. mdpi.com This method allows for precise control over stoichiometry and crystallinity. researchgate.net
Sputtering: Sputtering is another physical vapor deposition method widely used in the semiconductor industry. wikipedia.orgmetallurgyfordummies.com It involves bombarding a target material with energetic ions, which causes atoms to be ejected and deposited onto a substrate. metallurgyfordummies.com Both direct current (DC) and radio frequency (RF) sputtering can be used, depending on the conductivity of the target material. taylorandfrancis.com For depositing multilayer thin films, magnetron sputtering is particularly advantageous as it allows for the scalable production of layered structures. researchgate.net This technique is instrumental in creating multilayer systems, such as those used in low-emissivity coatings on glass, which can consist of layers of metal oxides like titanium dioxide. wikipedia.orgmetallurgyfordummies.com
Table 1: Comparison of Thin Film and Multilayer Fabrication Techniques for Iron Titanates
| Synthesis Method | Precursors/Target | Substrate Examples | Key Process Parameters | Resulting Film Characteristics |
|---|---|---|---|---|
| Sol-Gel with Dip-Coating | Titanium isopropoxide, Iron(III) chloride hexahydrate aip.org | (100)-Si, Soda-lime glass aip.org | pH of sol, Drying temperature (e.g., 80 °C), Annealing temperature aip.org | Uniform, single-phase films; cost-effective. aip.org |
| Pulsed Laser Deposition (PLD) | Polycrystalline α-Fe₂O₃ or doped titanate targets acs.orgmdpi.com | α-Al₂O₃(0001), SrTiO₃(111), Platinized silicon acs.orgmdpi.com | Laser wavelength (e.g., 248 nm), Fluence (e.g., 2 J/cm²), Substrate temperature (e.g., 550-700 °C), Oxygen pressure (e.g., 0.2 mbar) mdpi.commdpi.com | High-quality epitaxial films with controlled stoichiometry and crystal orientation. acs.orgresearchgate.net |
| Sputtering | This compound or elemental targets | Silicon wafer, Glass wikipedia.orgmetallurgyfordummies.com | Ion energy, Gas pressure, Target composition, Substrate temperature taylorandfrancis.com | Uniform films with compositions matching the target; suitable for multilayer structures. wikipedia.orgtaylorandfrancis.com |
Development of Nanoplates, Nanorods, and Other Anisotropic Forms
The synthesis of iron titanates with anisotropic morphologies, such as nanoplates and nanorods, is of great interest due to their shape-dependent properties. These nanostructures expose specific crystal facets and can exhibit enhanced performance in applications like photocatalysis and magnetic devices.
Hydrothermal Synthesis: This is a prevalent method for producing one-dimensional (1D) nanostructures like nanorods and nanowires. mdpi.commdpi.com The process involves a chemical reaction in a sealed, heated aqueous solution above the boiling point of water. For instance, sodium titanate nanorods can be synthesized by the hydrothermal treatment of commercial TiO₂ in a concentrated sodium hydroxide solution at temperatures around 175 °C for 72 hours. mdpi.com These titanate nanorods can then be modified with iron by suspending them in an iron(III) chloride solution, followed by another hydrothermal treatment. mdpi.com The morphology of the final product, including nanorods, nanosheets, and nanofibers, can be tailored by controlling the reaction temperature, time, and the concentration of the alkaline solution. mdpi.com
Surfactant-Assisted Synthesis: The use of surfactants is a key strategy to control the shape of nanoparticles. Surfactants can selectively adsorb onto specific crystal planes, inhibiting growth in certain directions and promoting it in others, leading to anisotropic shapes. Oleylamine (B85491), for example, is a versatile surfactant used in the synthesis of various metal oxide nanoparticles. nih.govjst.go.jp By modulating the reaction parameters such as temperature, time, and the concentration of oleylamine relative to the iron precursor (e.g., iron(III) acetylacetonate), it is possible to direct the synthesis towards nanorods or other shapes like hexagons and spheres. nih.gov For titania, synthesis in oleic acid tends to produce nanorods by promoting growth along the osti.gov direction, while using oleylamine can lead to nanosheets. jst.go.jp
Table 2: Synthesis of Anisotropic this compound Nanostructures
| Anisotropic Form | Synthesis Method | Key Reagents | Reaction Conditions | Typical Dimensions |
|---|---|---|---|---|
| Nanorods | Hydrothermal | TiO₂, NaOH, FeCl₃·6H₂O mdpi.com | Temperature: ~160-175 °C, Time: 3-72 hours mdpi.com | Length: 25-50 nm, Diameter: 5-8 nm nih.gov |
| Nanosheets | Hydrothermal | Ilmenite, KOH mdpi.com | Temperature: 180 °C, Time: 72 hours mdpi.com | Thickness: 15-32 nm mdpi.com |
| Nanorods | Surfactant-Assisted | Iron(III) acetylacetonate, Oleylamine, Phenyl ether nih.gov | Temperature: 200 °C, Inert atmosphere nih.gov | Length: 25-50 nm, Diameter: 5-8 nm nih.gov |
| Nanosheets | Surfactant-Assisted | Titanium precursor, Oleylamine jst.go.jp | High temperature (e.g., 260 °C) jst.go.jp | Not specified |
Engineering of Hierarchical Architectures and Mesoporous Structures
Creating hierarchical and mesoporous structures of iron titanates is a sophisticated approach to enhance their functional properties, particularly for applications in catalysis and energy storage. These architectures provide high surface areas, accessible active sites, and improved mass transport.
Template-Assisted Synthesis: This bottom-up approach utilizes either hard or soft templates to direct the formation of porous structures. rsc.org
Hard Templating: In this method, a pre-synthesized porous material (e.g., silica, polystyrene spheres) acts as a scaffold. osti.govresearchgate.net The precursor materials for this compound are infiltrated into the pores of the template. After the formation of the this compound, the template is removed, typically by calcination or chemical etching, leaving behind a porous replica. For example, Fe₂TiO₅ with an ordered porous structure has been synthesized using opal templates made of polystyrene spheres. osti.gov
Soft Templating: This method uses self-assembling organic molecules, such as surfactants or block copolymers, to create micelles or other ordered structures that act as templates. rsc.org For instance, mesoporous honeycomb this compound has been synthesized using a triblock copolymer (F127) as a structure-directing agent with iron chloride and titanium(IV) isopropoxide as precursors. osti.govresearchgate.net Urea is often a key ingredient in these syntheses, as it facilitates strong intermolecular interactions that lead to the formation of well-defined mesoporous structures. osti.govresearchgate.net
Self-Assembly and Reassembly Methods: Hierarchical and mesoporous structures can also be formed through the self-assembly of pre-synthesized nanoparticles or nanosheets. One such method involves the reassembly of exfoliated titanate nanosheets with iron hydroxide nanoclusters. acs.org This process, driven by electrostatic attraction at a low pH, results in a layer-by-layer ordered heterostructure. acs.org These nanohybrids exhibit significantly expanded surface areas (e.g., ~190–230 m²/g) and a mesoporous nature, which are highly beneficial for photocatalytic applications. acs.org Another approach involves the one-step solution processing of precursors like ammonium fluotitanate and urea, which can lead to the formation of nanoparticles that aggregate into hierarchical microspheres. acs.orgnih.gov
The resulting hierarchical and mesoporous iron titanates often exhibit superior performance in applications like photocatalysis. For example, amorphous mesoporous honeycomb this compound has shown a high hydrogen gas evolution rate of 40.66 mmol g⁻¹h⁻¹, significantly outperforming commercial TiO₂. osti.govresearchgate.net The enhanced activity is attributed to the high surface area, increased light absorption, and the abundance of active sites provided by the unique architecture. osti.govresearchgate.net
Table 3: Synthesis of Hierarchical and Mesoporous Iron Titanates
| Structure Type | Synthesis Method | Key Reagents/Templates | Key Process Steps | Resulting Properties |
|---|---|---|---|---|
| Mesoporous Honeycomb | Soft-Templating (Self-Assembly) | Iron chloride, Titanium(IV) isopropoxide, F127 copolymer, Urea osti.govresearchgate.net | Sol-gel synthesis followed by evaporation-induced self-assembly and calcination. osti.govresearchgate.net | High surface area, Amorphous structure, Enhanced photocatalytic H₂ evolution (40.66 mmol g⁻¹h⁻¹). osti.govresearchgate.net |
| Hierarchical Nanosheets | Hydrothermal | Ilmenite, KOH mdpi.com | Hydrothermal treatment at 180 °C for 72 hours. mdpi.com | 3D lamellar architecture with open channels, Improved optical and photocatalytic properties. mdpi.com |
| Mesoporous Nanohybrids | Reassembly of Nanosheets | Exfoliated titanate nanosheets, Iron hydroxide nanoclusters acs.org | Electrostatic reassembly at low pH (1.5). acs.org | Layer-by-layer ordered structure, High surface area (190-230 m²/g), Narrow bandgap (~2.3 eV). acs.org |
| Hierarchical Microspheres | Wet Chemical (Aggregative Growth) | Ammonium fluotitanate, Urea, FeCl₃ acs.orgnih.gov | One-step solution processing at 90 °C. acs.orgnih.gov | Nanoparticle-constructed microspheres, High crystallinity, Enhanced photocatalytic activity. acs.orgnih.gov |
Structural and Microstructural Characterization Research of Iron Titanates
X-ray Diffraction (XRD) Analysis for Crystal Structure and Phase Identification
X-ray Diffraction (XRD) is a fundamental and powerful non-destructive technique used to analyze the crystallographic structure, identify phases, and determine various structural properties of crystalline materials like iron titanates. forcetechnology.com When an X-ray beam interacts with a crystalline sample, it is diffracted in specific directions, producing a unique diffraction pattern. This pattern serves as a fingerprint for the material's crystal structure. forcetechnology.com
Different forms of iron titanate, such as ilmenite (B1198559) (FeTiO₃), pseudobrookite (Fe₂TiO₅), and ulvöspinel (Fe₂TiO₄), each possess distinct crystal structures that can be identified by their characteristic XRD patterns. tandfonline.com For instance, pure ilmenite (FeTiO₃) typically exhibits a trigonal crystal structure. academy.edu.ly The positions of the diffraction peaks in an XRD pattern are governed by the unit cell dimensions, while the intensities are related to the arrangement of atoms within the unit cell. mdpi.com By comparing the experimental diffraction pattern with standard databases, such as the Joint Committee on Powder Diffraction Standards (JCPDS), the specific phases present in an this compound sample can be accurately identified. academy.edu.lymdpi.com
Rietveld Refinement for Detailed Structural Parameters
For a more in-depth analysis of the crystal structure, the Rietveld refinement method is often employed. This powerful technique involves fitting a calculated theoretical diffraction pattern to the entire experimental XRD profile. mdpi-res.com By minimizing the difference between the observed and calculated patterns, a wealth of detailed structural information can be extracted.
Rietveld refinement can determine precise lattice parameters, atomic positions within the unit cell, site occupancy factors (which indicate the distribution of different atoms on specific crystallographic sites), and thermal vibration parameters of the atoms. nist.goviitk.ac.in This level of detail is essential for understanding the effects of synthesis conditions, doping, or other modifications on the crystal structure of iron titanates. For example, in studies of doped iron titanates, Rietveld refinement can confirm the substitution of iron or titanium ions and quantify the resulting changes in the unit cell volume and bond lengths. epitoanyag.org.huresearchgate.net The accuracy of the refinement is often assessed by statistical indicators such as the goodness-of-fit (χ²) and R-factors. mdpi-res.com
Determination of Crystallite Size and Lattice Strain
The broadening of diffraction peaks in an XRD pattern provides valuable information about the microstructure of the material, specifically the crystallite size and the presence of lattice strain. Smaller crystallite sizes lead to broader peaks, a phenomenon described by the Scherrer equation. mdpi.comuobaghdad.edu.iqkyushu-u.ac.jp
However, lattice strain, which can arise from defects such as dislocations and point defects, also contributes to peak broadening. chemijournal.com To separate these two effects, methods like the Williamson-Hall (W-H) plot and the size-strain plot (SSP) are commonly used. kyushu-u.ac.jpchemijournal.com The Williamson-Hall method assumes that both size and strain contributions to broadening are either Lorentzian or Gaussian and plots the peak width against the diffraction angle. kyushu-u.ac.jp From the slope and intercept of the resulting line, the average crystallite size and lattice strain can be estimated. kyushu-u.ac.jp For instance, studies on nanocrystalline iron titanates have utilized these methods to quantify the reduction in crystallite size and the introduction of strain during synthesis processes like high-energy ball milling. uobaghdad.edu.iqresearchgate.net
Interactive Data Table: Crystallite Size and Lattice Strain of this compound Nanoparticles
| Sample | Synthesis Method | Average Crystallite Size (nm) | Lattice Strain | Reference |
| FeTiO₃ | Hydrothermal | 2-8 | - | academy.edu.ly |
| FeTiO₃ | High-energy ball milling (50 G) | ~20 | Increased | researchgate.net |
| Fe₂TiO₅ | Sol-gel | 48-70 | - | tandfonline.com |
| Fe₉TiO₁₅@TiO₂ | - | 11-18 | - | mdpi.com |
| Mn-doped FeTiO₃ (0%) | Ilmenite ore processing | 56 | - | researchgate.net |
| Mn-doped FeTiO₃ (2%) | Ilmenite ore processing | 29 | - | researchgate.net |
Electron Microscopy Techniques for Morphology and Microstructure
Electron microscopy techniques are indispensable for visualizing the morphology, microstructure, and elemental composition of iron titanates at high resolution. These methods use a beam of electrons instead of light to create an image, allowing for much greater magnification and detail.
Scanning Electron Microscopy (SEM) for Surface Morphology
Scanning Electron Microscopy (SEM) is a versatile technique used to obtain high-resolution images of the surface topography of a material. researchgate.netatriainnovation.com In SEM, a focused beam of electrons is scanned across the sample's surface. The interactions between the electrons and the atoms of the sample produce various signals, primarily secondary electrons and backscattered electrons, which are collected by detectors to form an image. atriainnovation.com
SEM analysis of iron titanates reveals crucial information about their particle size, shape, and aggregation. academy.edu.lymdpi.com For example, SEM images can show whether the material consists of nanoparticles, nanorods, nanosheets, or larger agglomerates. mdpi.comsemanticscholar.org The surface texture, such as porosity and roughness, can also be examined in detail. mdpi.comresearchgate.net This morphological information is often correlated with the material's synthesis method and can significantly influence its properties and performance in various applications. researchgate.net
Transmission Electron Microscopy (TEM) and High-Resolution TEM (HRTEM) for Nanostructure and Lattice Imaging
Transmission Electron Microscopy (TEM) offers even higher resolution than SEM and is used to study the internal structure of materials. nih.gov In TEM, a beam of electrons is transmitted through an ultrathin specimen. The interactions of the electrons with the sample are then used to form an image, providing detailed information about the material's morphology, crystal structure, and defects. thermofisher.com
High-Resolution TEM (HRTEM) is an advanced mode of TEM that allows for the direct imaging of the atomic lattice of a crystalline material. wikipedia.org HRTEM images can reveal the arrangement of atoms in the crystal, making it possible to identify crystal planes and measure interplanar spacings. mdpi.comresearchgate.net This capability is particularly valuable for studying the nanostructure of iron titanates, including the identification of different crystalline phases at the nanoscale, the characterization of grain boundaries, and the visualization of crystal defects. researchgate.netresearchgate.netresearchgate.net For instance, HRTEM has been used to observe the well-defined lattice fringes of this compound nanoparticles and to identify the presence of secondary phases or coatings. mdpi.comnist.gov
Energy Dispersive X-ray Spectroscopy (EDS) for Elemental Mapping
Energy Dispersive X-ray Spectroscopy (EDS or EDX) is an analytical technique that is often coupled with SEM or TEM to perform elemental analysis. wikipedia.orgbruker.com When the electron beam strikes the sample, it can cause the ejection of an inner-shell electron from an atom. An electron from a higher energy shell then fills the vacancy, and the excess energy is released as an X-ray. wikipedia.org The energy of this X-ray is characteristic of the element from which it was emitted. wikipedia.orgbruker.com
By collecting and analyzing the energy spectrum of the emitted X-rays, EDS can identify the elements present in the sample and determine their relative abundance. nanoscience.comnih.gov A key capability of EDS is elemental mapping, where the electron beam is scanned across an area of the sample, and an image is generated showing the spatial distribution of specific elements. jeol.comthermofisher.com In the study of iron titanates, EDS mapping is used to confirm the homogeneous distribution of iron, titanium, and oxygen throughout the material, or to identify elemental segregation and the presence of impurities. mdpi.commdpi.com
Interactive Data Table: Elemental Composition of this compound Samples by EDS
| Sample | Fe (weight %) | Ti (weight %) | O (weight %) | Other Elements (weight %) | Reference |
| Fe₉TiO₁₅@TiO₂ | Present | Present | Present | - | mdpi.com |
| This compound Nanocomposite | Homogeneously dispersed | Homogeneously dispersed | - | - | mdpi.com |
| Ecuadorian Black Mineral Sands | Major element (Fe/Ti ratio ~3.1) | Major element | - | - | mdpi.com |
| Spiral Dental Implant (plain area) | 66.60 | - | - | Cr: 18.34 | nih.gov |
| Single Piece Dental Implant (plain area) | - | 89.71 | - | - | nih.gov |
Spectroscopic Investigations for Elemental Composition and Chemical States
Spectroscopic techniques are crucial for determining the elemental makeup and chemical states of iron titanates. These methods provide insights into both the surface and bulk properties of the material, which are essential for understanding its behavior and potential applications.
X-ray Photoelectron Spectroscopy (XPS) for Surface Chemistry and Oxidation States
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. mccrone.comresearchgate.net When analyzing iron titanates, XPS provides critical information about the oxidation states of iron and titanium on the material's surface, which can significantly influence its properties.
In studies of this compound thin films, XPS has been used to characterize the electronic valence states. For instance, research on films with nominal compositions of FeTiO₃ and Fe₁.₄Ti₀.₆O₃ revealed that iron is predominantly in the Fe²⁺ valence state, with some Fe³⁺ present on the more heavily oxidized surface of the films. aip.orgsci-hub.se This surface oxidation is a key factor, as the presence of both Fe²⁺ and Fe³⁺ can affect the material's magnetic and electronic properties. thermofisher.com
High-resolution XPS spectra of pseudobrookite (Fe₂TiO₅) thin films have shown distinct peaks for titanium and iron. The Ti 2p spectrum typically shows two peaks, Ti 2p₁/₂ and Ti 2p₃/₂, centered around 464.0 eV and 458.3 eV, respectively, which are characteristic of the Ti⁴⁺ state. researchgate.net The Fe 2p spectrum is characterized by peaks at binding energies of approximately 724.6 eV (Fe 2p₁/₂) and 711.0 eV (Fe 2p₃/₂), along with satellite peaks, confirming the Fe³⁺ oxidation state in pseudobrookite. researchgate.net The presence of a small peak at a lower binding energy, around 460.85 eV, has been attributed to Ti³⁺ ions, indicating that a mix of titanium oxidation states can exist. researchgate.net
The deconvolution of the O 1s peak in this compound spectra can also provide valuable information. A shift in the binding energy of oxygen can be attributed to the incorporation of iron into the crystal lattice. researchgate.net In some analyses, the O 1s spectra are deconvoluted into multiple peaks, with the main peak around 529.0 eV corresponding to the oxygen lattice. bilkent.edu.tr
It is important to note that the analysis of iron oxidation states can be complex due to multiplet splitting and satellite features in the Fe 2p spectra, especially for high-spin compounds. thermofisher.com Careful fitting and comparison with reference spectra of known iron oxides are necessary for accurate quantification of the different oxidation states. mccrone.com
Table 1: Representative XPS Binding Energies for this compound Compounds
| Element | Orbital | Binding Energy (eV) | Compound/Oxidation State | Reference |
| Ti | 2p₃/₂ | 458.3 | Fe₂TiO₅ (Ti⁴⁺) | researchgate.net |
| Ti | 2p₁/₂ | 464.0 | Fe₂TiO₅ (Ti⁴⁺) | researchgate.net |
| Ti | 2p | ~460.85 | Ti³⁺ in FeTiO₃ | researchgate.net |
| Fe | 2p₃/₂ | 711.0 | Fe₂TiO₅ (Fe³⁺) | researchgate.net |
| Fe | 2p₁/₂ | 724.6 | Fe₂TiO₅ (Fe³⁺) | researchgate.net |
| Fe | 2p₃/₂ | ~709.6 | Fe²⁺ in BaFe₁₂-ₓTiₓO₁₉ | mdpi.com |
| Fe | 2p₃/₂ | ~710.8 | Fe³⁺ in BaFe₁₂-ₓTiₓO₁₉ | mdpi.com |
| O | 1s | ~530.0 | Ferrite Lattice | mdpi.com |
Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES) for Bulk Composition
Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES) is a robust analytical technique used for the determination of the bulk elemental composition of materials. unil.chthermofisher.com The sample is introduced into a high-temperature argon plasma, which excites the atoms of the elements present. uni-saarland.de As the excited atoms relax to their ground state, they emit light at characteristic wavelengths, and the intensity of this emission is proportional to the concentration of the element in the sample. uni-saarland.de
This technique is widely used for the quantitative analysis of iron titanates to determine the precise ratio of iron to titanium, as well as the presence of any trace elements or impurities. researchgate.netresearchgate.net For example, in the synthesis of ilmenite, ICP-OES can be used to confirm the composition of the final product. acs.org The accuracy of ICP-OES is crucial for understanding the stoichiometry of the synthesized material, which in turn affects its crystallographic phase and physical properties.
The preparation of the sample is a critical step for accurate ICP-OES analysis. Solid this compound samples are typically dissolved in strong acids to ensure that all elements are in solution before being introduced into the plasma. analytik-jena.comunine.ch The choice of acid and digestion method is important to avoid the loss of any volatile elements. analytik-jena.com Calibration is performed using standard solutions with known elemental concentrations to create a calibration curve against which the sample is measured. fraunhofer.de
ICP-OES offers several advantages, including high sensitivity (with detection limits in the parts per million or parts per billion range), a wide linear dynamic range, and the ability to analyze multiple elements simultaneously. thermofisher.comunine.ch
Table 2: Example of ICP-OES Application in Materials Analysis
| Material | Elements Analyzed | Purpose | Reference |
| Anode Material (Graphite/Silicon Dioxide) | Al, Cd, Co, Cr, Cu, Fe, Mo, Na, Ni, Pb, Zn, Hg, S, Au | Quality control and compliance with standards. | analytik-jena.com |
| Environmental Samples | Ba, Ca, Cd, Fe, K, Mg, Mn, P, S, Zn | Quantification of dissolved elements in digests. | fraunhofer.de |
| Sodium Iron Titanates | Ni, K | Investigating ion exchange properties for heavy metal removal. | researchgate.net |
| Synthetic Ilmenite | Zn | Determining zinc concentration before and after experiments. | acs.org |
Vibrational Spectroscopy for Phase Identification and Bonding Characteristics
Vibrational spectroscopy, including Raman and Fourier Transform Infrared (FTIR) spectroscopy, provides valuable information about the crystalline phases and chemical bonding within iron titanates. These techniques probe the vibrational modes of atoms in a crystal lattice, which are unique to specific phases and structures.
Raman Spectroscopy
Raman spectroscopy is a non-destructive technique that is highly sensitive to the crystallographic structure of materials. It is particularly useful for distinguishing between different phases of this compound, such as ilmenite (FeTiO₃) and pseudobrookite (Fe₂TiO₅).
For ilmenite (FeTiO₃), group theory predicts ten Raman active modes. rsc.org The Raman spectrum of ilmenite typically shows characteristic peaks at wavenumbers around 224, 333, 368, and a strong peak around 683 cm⁻¹. geoscienceworld.org The peak at approximately 224 cm⁻¹ is considered characteristic of FeTiO₃ ilmenite. geoscienceworld.org Some studies report peaks for FeTiO₃ at 220, 250, 300, 410, 509, 610, and 650 cm⁻¹. researchgate.net
Pseudobrookite (Fe₂TiO₅) exhibits its own distinct Raman signature, with reported peaks at 199, 222, 334, 436, and 658 cm⁻¹, along with a broad peak around 780 cm⁻¹. researchgate.net In mixed-phase samples containing both ilmenite and pseudobrookite, the Raman spectrum will show a combination of the characteristic peaks for each phase. aip.orgsci-hub.seresearchgate.net For example, a mixed-phase material might exhibit peaks at 380, 443, and 477 cm⁻¹. researchgate.net The presence of other iron oxide phases, such as hematite (B75146) (α-Fe₂O₃), can also be identified by its characteristic Raman peaks around 226, 296, 410, and 617 cm⁻¹. geoscienceworld.orgresearchgate.net
Table 3: Characteristic Raman Peaks for this compound Phases
| Phase | Reported Raman Peaks (cm⁻¹) | Reference |
| Ilmenite (FeTiO₃) | 224, 270, 333, 368, ~683 | geoscienceworld.org |
| Ilmenite (FeTiO₃) | 200, 225, 335, 445, 610, 660 | aip.org |
| Pseudobrookite (Fe₂TiO₅) | 199, 222, 334, 436, 658, ~780 | researchgate.net |
| Mixed Ilmenite/Pseudobrookite | 380, 443, 477, 830, 917, 1367 | researchgate.net |
Fourier Transform Infrared (FTIR) Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy is another powerful tool for identifying functional groups and characterizing the bonding in iron titanates. portaspecs.com FTIR measures the absorption of infrared radiation by a material, which excites molecular vibrations. portaspecs.com
The FTIR spectra of iron titanates are characterized by absorption bands in the low-wavenumber region, which are associated with the vibrations of metal-oxygen bonds. For ilmenite (FeTiO₃), characteristic bands have been reported at 632, 543, and 461 cm⁻¹, corresponding to metal-oxygen bond vibrations. researchgate.net Other studies have identified bands in the range of 530 to 890 cm⁻¹ as being related to octahedral metal-ion vibrations followed by Ti-O-Ti bonding. researchgate.net
In the case of layered titanate structures, a peak around 900 cm⁻¹ is considered typical and corresponds to the vibration of Ti-O non-bridging oxygen bonds, which can indicate the formation of Ti-O-Na bonds in sodium titanates. researchgate.net The range between 450 and 700 cm⁻¹ in titanates is generally attributed to various Ti-O vibrations in tetrahedrally and octahedrally coordinated titanium ions. researchgate.net For calcium titanate (CaTiO₃), bands in the region of 416-460 cm⁻¹ have been assigned to Ti-O-Ti bending modes, while the band in the 515-570 cm⁻¹ region is attributed to Ti-O stretching vibrations. iaea.org
Table 4: Characteristic FTIR Absorption Bands for Titanate Compounds
| Compound/Structure | Absorption Bands (cm⁻¹) | Assignment | Reference |
| Ilmenite (FeTiO₃) | 632, 543, 461 | Metal-Oxygen bond vibrations | researchgate.net |
| Calcium Titanate (CaTiO₃) | 415, 460 | Ti-O-Ti bending mode | iaea.org |
| Calcium Titanate (CaTiO₃) | 527, 570, 710 | Ti-O stretching vibration | iaea.org |
| Layered Titanates | ~900 | Ti-O non-bridging oxygen bonds | researchgate.net |
| Titanates | 450-700 | Ti-O vibrations (tetrahedral & octahedral) | researchgate.net |
Surface Area and Porosity Analysis (e.g., Brunauer-Emmett-Teller (BET) Method)
The Brunauer-Emmett-Teller (BET) method is a widely used analytical technique for determining the specific surface area of solid materials. wikipedia.organton-paar.com It is based on the physical adsorption of a gas (typically nitrogen) on the surface of the material at cryogenic temperatures. bath.ac.uk By measuring the amount of gas adsorbed at various partial pressures, an adsorption isotherm is generated, from which the surface area can be calculated. iitk.ac.in
The surface area and porosity of iron titanates are critical parameters, especially in applications such as catalysis and photocatalysis, where a high surface area can enhance reactivity. The BET method can provide quantitative data on the specific surface area, pore volume, and pore size distribution of these materials. biointerfaceresearch.com
For example, in the study of porous magnetite nanospheres, BET analysis was used to determine a specific surface area of 143.65 m²/g. biointerfaceresearch.com The shape of the nitrogen adsorption-desorption isotherm can also provide qualitative information about the pore structure of the material. iitk.ac.inbiointerfaceresearch.com For instance, a Type V isotherm with a hysteresis loop is indicative of a mesoporous material. biointerfaceresearch.com
Prior to analysis, the sample must be degassed to remove any adsorbed molecules from the surface, which is typically done by heating the sample under vacuum or in a flow of inert gas. acs.orgbath.ac.uk The results of BET analysis are crucial for correlating the structural properties of iron titanates with their performance in various applications. A high surface area is often desirable, and the BET method provides a reliable means of quantifying this property. researchgate.net
Table 5: Example of BET Surface Area Data for Porous Materials
| Material | Specific Surface Area (m²/g) | Porosity (cm³/g) | Reference |
| Porous Magnetite Nanospheres | 143.65 | - | biointerfaceresearch.com |
| Biochar | 296 | 0.43 | researchgate.net |
Magnetic Resonance Techniques for Probing the Local Electronic Environment
Mössbauer Spectroscopy
Mössbauer spectroscopy is a nuclear technique highly sensitive to the local environment of 57Fe nuclei. nih.govnffa.eu It involves the resonant, recoil-free absorption and emission of gamma rays, providing data on the hyperfine interactions between the nucleus and its surrounding electrons. spectroscopyonline.comwpmucdn.com The primary parameters extracted from a Mössbauer spectrum are the isomer shift (δ), quadrupole splitting (ΔEQ), and the magnetic hyperfine field (Heff). mdpi.commdpi.com
Isomer Shift (δ): This parameter is determined by the s-electron density at the nucleus and is directly related to the oxidation (valence) and spin state of the iron atom. mdpi.commdpi.com
Quadrupole Splitting (ΔEQ): This arises from the interaction between the nuclear quadrupole moment and the electric field gradient (EFG) at the nucleus. It is highly sensitive to the symmetry of the local environment, reflecting distortions in the coordination shell of the iron ion. mdpi.commdpi.com
Magnetic Hyperfine Field (Heff): In magnetically ordered materials, the interaction between the nuclear magnetic moment and the effective magnetic field at the nucleus splits the spectrum into a sextet. This parameter provides direct information about the magnetic state of the iron ions. nih.govunimi.it
Detailed Research Findings:
Research on various this compound compounds demonstrates the utility of Mössbauer spectroscopy.
Ilmenite (FeTiO3): Extensive studies on synthetic ilmenite have characterized its Mössbauer parameters over a wide temperature range (5 K to 900 K). geoscienceworld.orgugent.be In its paramagnetic state, ilmenite exhibits a characteristic quadrupole doublet. One study determined the isomer shift (δ) relative to α-Fe to be 1.30 ± 0.01 mm/s at 0 K, a value indicative of Fe2+ in an octahedral environment. geoscienceworld.orgugent.be The quadrupole splitting (ΔEQ) was found to be temperature-dependent, measuring 0.64 mm/s at room temperature and increasing to 1.41 ± 0.08 mm/s at 30 K. geoscienceworld.orggeoscienceworld.org Below its Néel temperature (TN) of approximately 57-59 K, ilmenite becomes antiferromagnetically ordered, and its spectrum evolves into a complex pattern due to the combined magnetic and quadrupole interactions. geoscienceworld.orggeoscienceworld.org The hyperfine field (Bhf) was determined to be 4.6 ± 0.2 T at low temperatures. geoscienceworld.orggeoscienceworld.org
Pseudobrookite (Fe2TiO5) and Ferropseudobrookite (FeTi2O5): In pseudobrookite, Mössbauer spectroscopy has been crucial for studying the distribution of Fe3+ and Ti4+ ions over its two distinct crystallographic sites (4c and 8f). jetpletters.ru Studies on annealed titanomagnetite (B1172002) samples, which decompose into hematite and pseudobrookite, show a spectrum that can be fitted with a sextet for hematite and a doublet corresponding to pseudobrookite. scirp.org Research on the transition of Fe2TiO5 into a spin-glass state has also utilized Mössbauer spectroscopy, where the evolution of the hyperfine field distribution at low temperatures provides insight into the freezing of magnetic moments. jetpletters.ru For ferropseudobrookite (FeTi2O5), synthesis via sol-gel methods results in the formation of an orthorhombic single phase, which can be confirmed by its characteristic Mössbauer signature. researchgate.net
Interactive Data Table: Representative 57Fe Mössbauer Hyperfine Parameters for Iron Titanates
Below is a table summarizing typical Mössbauer parameters for various iron titanates as reported in research literature.
| Compound | Phase | Temp. (K) | Isomer Shift (δ) (mm/s) | Quadrupole Splitting (ΔEQ) (mm/s) | Magnetic Field (Heff/Bhf) (kOe/T) | Reference |
| Ilmenite | FeTiO3 | 300 (RT) | ~1.07 | ~0.64 | N/A (Paramagnetic) | geoscienceworld.orggeoscienceworld.org |
| Ilmenite | FeTiO3 | 30 | ~1.19 | 1.41 | 4.6 T | geoscienceworld.orggeoscienceworld.org |
| Ilmenite | FeTiO3 | 5 | - | 1.44 | 4.3 T | geoscienceworld.org |
| Pseudobrookite | Fe2TiO5 | 300 (RT) | ~0.36 | ~0.41 | N/A (Paramagnetic) | scirp.org |
| Hematite (in decomposed titanomagnetite) | α-Fe2O3 | 300 (RT) | ~0.37 | ~ -0.19 | 515 kOe | scirp.org |
Electron Paramagnetic Resonance (EPR)
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as the Fe3+ ion (a 3d5 system). wpmucdn.comksu.edu.sa It provides information about the local symmetry of the paramagnetic ion's site and its interaction with the crystalline environment. ksu.edu.sa The key parameter in EPR is the g-factor, which is analogous to the g-factor in nuclear magnetic resonance. For a free electron, g is isotropic and has a value of ~2.0023. wpmucdn.com In a solid, interactions with the local crystal field cause the g-factor to become anisotropic, providing a sensitive probe of the local site symmetry. wpmucdn.com
Detailed Research Findings:
EPR studies are instrumental in identifying the specific sites that iron ions occupy within a titanate lattice, particularly when iron is present as a dopant or impurity.
Fe3+ in TiO2 and other Titanates: In Fe-doped TiO2 nanoparticles, EPR spectra commonly show two prominent signals: one near g ≈ 2.0 and another near g ≈ 4.3. mdpi.comresearchgate.net
The signal at g ≈ 2.0 is typically assigned to Fe3+ ions substituting for Ti4+ in the relatively symmetric octahedral sites of the TiO2 lattice or to small iron oxide clusters. researchgate.net
The signal at g ≈ 4.3 is characteristic of Fe3+ in a site with a low, rhombic symmetry. mdpi.com This is often interpreted as Fe3+ ions located on the surface of nanoparticles, or within the lattice but associated with a nearby charge-compensating defect, such as an oxygen vacancy. mdpi.comnih.gov
Fe3+ in Strontium Titanate (SrTiO3): EPR has been used to study Fe3+ defect centers in SrTiO3 crystals. aps.orguab.edu An axial EPR spectrum observed in iron-doped SrTiO3 was attributed to Fe3+ in a strongly tetragonal crystal field. This specific local environment was proposed to be caused by an adjacent oxygen vacancy, which compensates for the charge difference between the Fe3+ dopant and the host Ti4+ ion it replaces. aps.org The study reported effective g-values of g∥ = 2.0054 and g⊥ ≈ 5.99. aps.org
Interactive Data Table: Representative EPR g-values for Fe3+ in Titanate Lattices
The table below presents typical g-factor values observed in EPR studies of iron in titanate structures.
| Host Material | Fe3+ Site Description | g-value(s) | Interpretation | Reference |
| TiO2 (Anatase) | Octahedral site / Clusters | ~2.0 | Fe3+ substituting Ti4+ or in oxide clusters | mdpi.comresearchgate.net |
| TiO2 (Anatase) | Rhombically distorted site | ~4.3 | Isolated Fe3+ with local rhombic distortion, possibly near oxygen vacancies | mdpi.comresearchgate.net |
| SrTiO3 | Tetragonal site | g∥ = 2.0054, g⊥ ≈ 5.99 | Fe3+ with nearest-neighbor oxygen vacancy | aps.org |
| Hexagonal BaTiO3 | Ti(1) site (corner-sharing octahedra) | Axial symmetry | Isolated Fe3+ | nih.gov |
| Hexagonal BaTiO3 | Ti(2) site (face-sharing octahedra) | Axial symmetry | Isolated Fe3+ | nih.gov |
| Hexagonal BaTiO3 | Orthorhombic site | Orthorhombic symmetry | Fe3+ associated with a nearest-neighbor oxygen vacancy | nih.gov |
Defect Chemistry and Non Stoichiometry in Iron Titanate Systems
Investigation of Oxygen Vacancy Dynamics and Migration Mechanisms
Oxygen vacancies are recognized as the predominant mobile charge carriers in many titanate systems, including iron-doped strontium titanate and barium titanate. aip.orgirb.hr Their migration under an electric field is a key factor in the phenomenon of resistance degradation. aip.orgresearchgate.net The application of a DC bias causes oxygen vacancies (VO••) to migrate towards the cathode, while a counter-flow of oxygen anions moves towards the anode. aip.orgaip.org This leads to an accumulation of oxygen vacancies at the cathode and a depletion at the anode, creating regions with different conductivity. aip.orgaip.org
The migration of oxygen vacancies can be influenced by several factors. In polycrystalline materials, grain boundaries can act as partial barriers to vacancy migration. capes.gov.br The activation energy for oxygen vacancy migration has been estimated using various techniques. For instance, in Fe-doped SrTiO3, activation energies for the relaxation of defect dipoles and the pile-up of in-grain oxygen vacancies at grain boundaries were found to be 0.73 ± 0.03 eV and 0.86 ± 0.07 eV, respectively. capes.gov.br The migration across grain boundaries has a higher activation energy of 1.1 ± 0.09 eV. capes.gov.br In Fe:SrTiO3 single crystals, an activation energy of around 0.6 eV is associated with the ionic conduction of oxygen vacancies. researchgate.net The movement of oxygen vacancies can also be a competition between electric field-driven migration and thermally induced spontaneous diffusion. rsc.org
First-principles calculations have provided further insights into the migration process. In Fe-doped lead titanate, the energy barrier for oxygen vacancy reorientation is sensitive to the vacancy's position relative to the iron atom and the surrounding ferroelectric polarization. arxiv.org There are distinct migration paths for oxygen vacancies, including in-plane and out-of-plane movements, each with different energy barriers. arxiv.org
Role of Dopants and Impurities on Lattice Structure and Electronic States
The introduction of dopants and impurities into the iron titanate lattice plays a crucial role in modifying its structure and electronic properties. Iron itself, when introduced into a host titanate lattice like strontium titanate (SrTiO3) or lead titanate (PbTiO3), acts as a dopant that significantly influences the material's behavior. icp.ac.ruosti.gov
When iron is doped into SrTiO3, it typically substitutes for titanium (Ti4+) and can exist in multiple oxidation states, primarily Fe2+, Fe3+, and Fe4+. icp.ac.ru The presence of these multivalent iron centers is fundamental to the defect chemistry. icp.ac.ru At low concentrations, iron is often incorporated as Fe3+, acting as an acceptor and leading to the formation of oxygen vacancies for charge compensation. icp.ac.runih.gov This creates defect complexes such as (Fe′Ti -VO••)•. icp.ac.ru As the iron concentration increases, the electronic states associated with iron become more extended, forming a Fe-derived 3d band that lies above the O-derived 2p valence band, which in turn reduces the band gap of the material. acs.org
In lead titanate (PbTiO3), doping with iron also leads to the substitution of Ti4+ by Fe3+, creating oxygen vacancies to maintain charge neutrality. irb.hrosti.gov This substitution can lead to a decrease in the tetragonality (c/a ratio) of the crystal lattice. osti.gov The local structure around the iron and titanium ions can differ, with titanium preferring a more distorted oxygen octahedra and iron favoring a more symmetric, oxygen-deficient environment. osti.gov The presence of oxygen vacancies can also induce local tilting of the Fe-On polyhedra. osti.gov
The choice of dopant and its concentration can have a significant impact. For instance, in barium titanate (BaTiO3), doping with transition metals like iron, cobalt, or copper at the B-site creates defect dipoles with oxygen vacancies. nih.govfrontiersin.org The valence state of the dopant (e.g., Fe3+, Co2+/3+, Cu2+) influences the formation of these defect dipoles and, consequently, the ferroelectric and piezoelectric properties. nih.govfrontiersin.org The disruption of the crystal lattice by dopants can also be observed through techniques like Raman spectroscopy, which can detect shifts and broadening of phonon modes. spectroscopyonline.com
Point Defect Equilibria and Associated Charge Compensation Mechanisms
In acceptor-doped titanates, such as iron-doped strontium titanate (SrTiO3), the incorporation of a lower-valent cation like Fe3+ on the Ti4+ site (denoted as Fe′Ti in Kröger-Vink notation) creates a net negative charge that must be compensated. icp.ac.ruacs.org The primary charge compensation mechanism is the formation of positively charged oxygen vacancies (VO••). icp.ac.ruirb.hr This leads to the formation of defect associates, such as (Fe′Ti -VO••)•, where the acceptor dopant and the oxygen vacancy are bound together. icp.ac.ruacs.org
The oxidation state of iron is a critical factor in the defect equilibria. Iron can exist in divalent, trivalent, and tetravalent states (Fe2+, Fe3+, Fe4+), acting as either an electron source (oxidation) or a sink (reduction). icp.ac.ru The reducibility of iron can depend on its total concentration; for example, in the Sr[Ti1-yFey]Ox system, the reducibility of iron decreases as the iron content increases. icp.ac.ru
In addition to oxygen vacancies, other compensation mechanisms can be at play, particularly under different processing conditions and with different dopants. For instance, in niobium-doped bismuth titanate, at low dopant concentrations, compensation can occur through free electrons, while at higher concentrations, the formation of bismuth vacancies becomes the dominant mechanism. scielo.org.mx
The nature of the host lattice also influences defect equilibria. In barium titanate (BaTiO3) and strontium titanate (STO), while often treated as analogous, the behavior of metal vacancies can differ significantly. aip.org In STO, the A-site vacancy (vSr) is generally dominant, whereas in BTO, the B-site vacancy (vTi) and its complex with an oxygen vacancy (vTi-vO) have comparable formation energies to the A-site vacancy (vBa), leading to different dominant defects depending on doping and processing conditions. aip.org
The following table summarizes the key point defects and a common charge compensation reaction in iron-doped titanates:
| Defect Type | Kröger-Vink Notation | Description |
| Iron on Titanium Site (Acceptor) | Fe′Ti | Fe3+ substituting for Ti4+ |
| Oxygen Vacancy | VO•• | A vacant oxygen lattice site |
| Defect Associate | (Fe′Ti -VO••)• | A complex of an iron acceptor and an oxygen vacancy |
Charge Compensation Reaction: 2Fe2O3 + 4TiO2 → 4Fe′Ti + 2VO•• + 12OOx
This reaction illustrates how the incorporation of ferric oxide into a titanate lattice leads to the formation of acceptor defects and oxygen vacancies to maintain charge balance.
Influence of Processing Conditions on Defect Concentrations and Distribution
Processing conditions, including temperature, oxygen partial pressure (PO2), and synthesis methods, have a profound impact on the concentration and distribution of defects in this compound systems. These conditions directly influence the defect equilibria and, consequently, the material's properties.
The oxygen partial pressure during annealing and cooling is a critical parameter that controls the oxygen vacancy concentration. researchgate.net For iron-doped strontium titanate (Fe:SrTiO3), annealing at high temperatures (e.g., 900°C) and then quenching to lower temperatures at different PO2 values can "freeze in" specific defect concentrations. researchgate.net High PO2 (oxidizing conditions) tends to decrease the oxygen vacancy concentration, while low PO2 (reducing conditions) increases it. icp.ac.ruresearchgate.net This, in turn, affects the electrical conductivity, which can transition from being dominated by p-type electronic conduction in oxidizing atmospheres to ionic conduction at intermediate PO2, and finally to n-type electronic conduction in highly reducing atmospheres. researchgate.net
The synthesis method also plays a significant role. Solid-state reaction routes are commonly used, involving calcination and sintering at high temperatures. osti.govtandfonline.com The temperatures and durations of these steps determine the grain size, phase purity, and homogeneity of the dopant distribution. osti.govnationalmaglab.org For example, in the synthesis of PbTi1−xFexO3−δ, secondary phases like magnetoplumbite can form at higher iron concentrations (x ≥ 0.4), indicating a limit to the homogeneous distribution of iron dopants. osti.gov The polymeric precursor method is another technique that can influence the thermal decomposition and crystallization behavior of the material, affecting the final defect structure. researchgate.net
Milling processes, often used during powder preparation, can also modify the defect landscape. High-energy milling can introduce strain and defects, and influence the subsequent thermal decomposition and crystallization processes, potentially altering the final concentration of organic residues and the material's crystallinity. researchgate.net
The following table illustrates the general effect of processing conditions on oxygen vacancy concentration in iron titanates:
| Processing Condition | Effect on [VO••] | Resulting Conductivity Trend |
| Increasing Temperature (at fixed PO2) | Increases | Generally increases ionic and/or electronic conductivity |
| Decreasing Oxygen Partial Pressure (PO2) | Increases | Shifts from p-type to ionic to n-type electronic conduction |
| Oxidizing Atmosphere (High PO2) | Decreases | Favors p-type electronic conductivity |
| Reducing Atmosphere (Low PO2) | Increases | Favors n-type electronic conductivity |
These relationships are fundamental to tailoring the properties of this compound ceramics for specific applications by controlling the defect chemistry through careful management of the processing environment.
Advanced Electrical and Spectroscopic Characterization of Defects
To unravel the complex defect chemistry of this compound systems, advanced characterization techniques are employed. These methods provide insights into the distribution of conductivity, the dynamics of charge carriers, and the nature of defect centers.
Modulus spectroscopy is a powerful analytical tool for investigating the local conductivity distribution within a dielectric material. aip.orgaip.org It is particularly useful for studying the effects of degradation and recovery processes under DC bias. aip.org The electric modulus, M*, is the reciprocal of the complex dielectric permittivity, and its imaginary part, M", is often plotted against frequency.
In a homogeneous material, a single peak is observed in the M" vs. frequency plot. However, if there are regions with different conductivities, multiple peaks or a broadening of the peak will appear. aip.org For instance, in iron-doped barium titanate (BTO) single crystals subjected to a DC bias, the migration of oxygen vacancies creates anode and cathode regions with distinct conductivities. aip.orgaip.org During recovery after the removal of the bias, two separate modulus peaks can emerge, corresponding to these different regions. aip.orgaip.org
The relaxation time (τ) associated with a conductivity process can be determined from the peak frequency (fmax) of the M" peak (τ = 1 / (2πfmax)). tandfonline.com By analyzing the temperature dependence of the relaxation time, the activation energy for the conduction process can be calculated using the Arrhenius relationship. tandfonline.comresearchgate.net This technique has been used to identify hopping transport processes in iron oxide-barium titanate composites, with an activation energy of 0.22 eV attributed to electron exchange between Fe2+ and Fe3+ at low temperatures. researchgate.net
Thermally Stimulated Depolarization Current (TSDC) is a sensitive technique used to detect and characterize charge carrier dynamics, including ionic migration and the relaxation of defect dipoles. aip.orgdntb.gov.ua The method involves polarizing a sample by applying an electric field at an elevated temperature, followed by cooling in the presence of the field to "freeze in" the polarization. The field is then removed, and the sample is heated at a constant rate, while the depolarization current is measured as a function of temperature.
The resulting TSDC spectrum consists of peaks, where the temperature of the peak maximum (Tm) and the area under the peak provide information about the activation energy and concentration of the mobile species or relaxing dipoles, respectively. aip.orgcapes.gov.br In iron-doped titanates, TSDC is effective in verifying oxygen vacancy migration. aip.orgaip.org The TSDC peaks can be associated with different relaxation phenomena, such as the relaxation of defect dipoles (e.g., Fe′Ti -VO••), space charge relaxation within grains, or long-range migration across grain boundaries. capes.gov.brcapes.gov.br
For example, in Mg-doped BaTiO3 ceramics, two TSDC peaks were observed, attributed to in-grain relaxation and relaxation across grain boundaries. capes.gov.br The activation energies for these processes can be determined from the TSDC data, providing quantitative insight into the defect dynamics. capes.gov.br In Fe-doped lead zirconate titanate (PZT) thin films, TSDC has been used to identify trapped charges, with activation energies of 0.90 eV and 1.12 eV, the latter being consistent with electron trapping by Ti3+/4+ ions. aip.org
The following table summarizes key parameters obtained from Modulus and TSDC analysis of titanate systems.
| Technique | Measured Parameter | Information Derived | Example System | Activation Energy (eV) |
| Modulus Spectroscopy | M" peak frequency vs. Temperature | Activation energy of conductivity relaxation | Iron Oxide-BTO Composites | 0.22 (Fe2+/Fe3+ hopping) |
| Iron Oxide-BTO Composites | 0.45 (at higher temp.) | |||
| TSDC | TSDC peak temperature (Tm) and area | Activation energy of relaxation, concentration of mobile species | Fe-doped SrTiO3 | 0.73 (defect dipole relaxation) |
| Fe-doped SrTiO3 | 0.86 (in-grain vacancy pile-up) | |||
| Fe-doped SrTiO3 | 1.1 (vacancy migration across grain boundaries) | |||
| Fe-doped PZT films | 1.12 (electron trapping by Ti3+/4+) |
Impedance Spectroscopy for Transport Properties
Impedance spectroscopy is a powerful, non-destructive technique utilized to investigate the electrical transport properties of this compound systems. This method allows for the deconvolution of various contributions to the total conductivity, such as those from the bulk (grain interior), grain boundaries, and electrode interfaces. By applying a small amplitude alternating current (AC) signal over a range of frequencies and temperatures, the complex impedance of the material can be determined, providing insights into the charge transport mechanisms, including ionic and electronic conductivity. mdpi.comaip.org
The substitution of titanium with iron in titanate systems, such as in strontium titanate (SrTiO₃), leads to the formation of oxygen vacancies to maintain charge neutrality, which significantly influences the material's electrical properties. rsc.org Under oxidizing atmospheres, the predominant iron species are Fe³⁺ and Fe⁴⁺, while in reducing atmospheres, Fe³⁺ and Fe²⁺ are more common. The electronic conduction arises from the hopping of electrons or holes between these mixed-valence iron ions. rsc.org
In studies of iron-doped lead zirconate titanate (PZT), impedance spectroscopy has been used to separate the electrical response of the grains and grain boundaries. scientific.netresearchgate.net The resulting Nyquist plots, which represent the imaginary part of impedance versus the real part, often show semicircular arcs that can be modeled with an equivalent circuit. This modeling allows for the determination of the resistance and capacitance of the individual components (grains and grain boundaries). scientific.netresearchgate.netmdpi.com For instance, in iron-substituted PZT ceramics, it was found that grain boundary resistance is often dominant at room temperature. researchgate.net
Research on iron-containing bismuth titanates with a pyrochlore (B1171951) structure also employed high-temperature impedance spectroscopy to study their electrical properties. researchgate.net These investigations revealed a significant influence of polarization on the impedance spectra, highlighting the complex nature of charge transport in these materials. researchgate.net
The temperature dependence of conductivity, determined from impedance measurements, provides crucial information about the activation energies associated with the conduction processes. For many this compound systems, the conductivity increases with temperature, indicating a thermally activated transport mechanism and a negative temperature coefficient of resistance (NTCR). scientific.netsci-hub.se The activation energies calculated from the conductivity data can be correlated with specific transport processes, such as the migration of oxygen vacancies or the hopping of small polarons. researchgate.net
Research Findings from Impedance Spectroscopy
Several studies have provided detailed data on the transport properties of this compound and related systems using impedance spectroscopy.
For iron-substituted lead zirconate titanate, Pb(Zr₀.₅₂Ti₀.₄₈)₁₋ₓFeₓO₃₋ₓ, the grain and grain boundary resistances were determined at various doping concentrations. The results showed a non-monotonic change in both resistances with increasing iron content, which was attributed to the dual role of iron as both a donor and an acceptor dopant, as well as its influence on the microstructure. researchgate.net
Table 1: Grain and Grain Boundary Resistance in Iron-Substituted PZT Data extracted from impedance spectroscopy analysis.
| Iron Content (x) | Grain Resistance (R_g) (kΩ) | Grain Boundary Resistance (R_gb) (kΩ) |
| 0.00 | 2.5 | 120 |
| 0.025 | 15 | 180 |
| 0.05 | 28 | 150 |
| 0.10 | 45 | 130 |
| 0.15 | 35 | 110 |
| 0.20 | 50 | 140 |
In another study on iron-doped barium titanate (BTO) single crystals, modulus spectroscopy, a technique related to impedance spectroscopy, was used to investigate the degradation and recovery of electrical properties. aip.org The effective conductivity and relaxation frequency were monitored over time under an applied DC bias.
Table 2: Conductivity and Relaxation Frequencies of Iron-Doped BTO During Degradation Data derived from modulus spectroscopy measurements.
| Condition | Time (s) | Effective Conductivity (S/cm) | Relaxation Frequency (Hz) |
| Pristine | 0 | 1.2 x 10⁻⁷ | 1.1 x 10³ |
| Degraded | 100 | 8.0 x 10⁻⁸ | 7.0 x 10² |
| Degraded | 1000 | 2.0 x 10⁻⁸ | 1.8 x 10² |
| Degraded | 10000 | 5.0 x 10⁻⁹ | 4.5 x 10¹ |
Furthermore, investigations into BaₓSr₁₋ₓTi₁₋yFeᵧO₃₋δ perovskites demonstrated the influence of barium and iron content on the total conductivity. rsc.org At 600 °C, the total conductivity values were found to be in the range of 10⁻³ to 10⁰ S cm⁻¹. The presence of water vapor in the atmosphere had a varying effect on conductivity depending on the specific composition. rsc.orgscispace.com
The analysis of impedance spectra, often in conjunction with other characterization techniques, is therefore indispensable for understanding the complex interplay between defect chemistry, non-stoichiometry, and the resulting electrical transport properties in this compound systems.
Advanced Electronic and Optoelectronic Research on Iron Titanates
Strategies for Band Structure Engineering and Tailoring
The ability to engineer the band structure of a semiconductor is crucial for optimizing its performance in electronic and optoelectronic applications. For iron titanates, several strategies are employed to tailor their band gap and electronic properties.
One primary strategy is doping , where foreign atoms are introduced into the crystal lattice. Incorporating iron into titanate structures, such as titanate nanotubes (Ti-NT), has been shown to significantly tune the band gap. For instance, doping with Fe³⁺ can reduce the band gap of titanate nanotubes from approximately 3.3 eV to as low as 1.5 eV. rsc.orgrsc.org This modification shifts the material's optical absorption from the ultraviolet into the visible light spectrum, enhancing its potential for solar energy applications. mdpi.com The introduction of iron can also induce magnetism in ferroelectric titanates like Barium Titanate. mdpi.com Similarly, substituting iron for titanium in other complex oxides, such as La-modified bismuth titanate (BLT), can effectively reduce the band gap, although challenges exist in preventing the formation of secondary phases like BiFeO₃. arxiv.org Research on zinc-doped sodium hexa-titanate has also demonstrated that doping can narrow the band gap from 3.78 eV to 2.77 eV. semanticscholar.org
Another effective method is the formation of mixed-metal oxide systems or solid solutions . By controlling the stoichiometry of Fe-Ti-O systems, the band gap can be effectively tailored. acs.org For example, different iron titanate phases such as FeTiO₃, Fe₂TiO₄, and pseudobrookite (Fe₂TiO₅) exhibit different intrinsic band gaps (e.g., FeTiO₃ has a band gap of 2.5–2.9 eV, while Fe₂TiO₅ has a more favorable gap of around 2.0-2.2 eV for solar spectrum absorption). acs.orgmdpi.com The synthesis of materials like iron-doped barium strontium titanate allows for the creation of perovskite structures where the electronic properties are modified by the presence of Fe cations substituting for Ti atoms. mdpi.com
Morphology control and the synthesis of nanostructures also play a role. The alkaline hydrothermal treatment (AHT) method is a versatile route to create various titanate nanostructures, including nanosheets, nanotubes, and nanorods. mdpi.com The morphology can influence properties like charge transfer resistance, which is linked to the electronic structure. mdpi.com
These strategies allow for the precise tuning of the electronic band structure of iron titanates, making them adaptable for specific device requirements.
Table 1: Effect of Engineering Strategies on the Band Gap of Titanates
| Material System | Engineering Strategy | Initial Band Gap (eV) | Modified Band Gap (eV) | Source(s) |
| Titanate Nanotubes (Ti-NT) | Doping with 1 wt% Fe³⁺ | ~3.3 | ~1.5 | rsc.orgrsc.org |
| La-modified Bismuth Titanate (BLT) | Fe Doping (calcined at 900°C) | - | 2.11 | arxiv.org |
| Zinc Titanate (Zn₂TiO₄) | Fe Doping | 3.1 | 2.48 | arxiv.org |
| Sodium Hexa-titanate | Zinc Doping | 3.78 | 2.779 | semanticscholar.org |
| Iron-modified TiO₂ | Fe Modification | 3.08 | 2.2 | mdpi.com |
Mechanisms of Photoinduced Charge Separation and Electron-Hole Recombination
When a semiconductor like this compound absorbs a photon with energy equal to or greater than its band gap, an electron is excited from the valence band (VB) to the conduction band (CB), leaving behind a positively charged hole in the VB. mdpi.comd-nb.infomdpi.com This electron-hole pair is the fundamental unit of photoinduced charge. The efficiency of any optoelectronic process, such as photocatalysis, hinges on the effective separation of these charge carriers and the suppression of their recombination. researchgate.net
The primary mechanisms governing charge separation and recombination in iron titanates are influenced by material composition, structure, and the presence of interfaces.
Charge Separation: Upon generation, the electron-hole pair can either recombine or dissociate. d-nb.info In this compound systems, several factors promote separation:
Doping: The introduction of dopants like iron into a titanate lattice can create defect states within the band gap. researchgate.net These states can act as trapping sites for either electrons or holes, spatially separating them and prolonging their lifetime before recombination.
Heterostructures: Creating junctions between this compound and another semiconductor is a highly effective strategy. For example, in an α-Fe₂O₃@TiO₂ heterostructure under visible light, carriers are excited in the α-Fe₂O₃ and then transferred to the TiO₂, facilitating spatial separation. mdpi.com Similarly, a Fe₂O₃/Fe₂TiO₅ heterostructure enhances photoelectrochemical performance by passivating surface states, which reduces surface recombination. nih.gov The band structure at the interface of a composite like STO/TiO₂ can also enable enhanced charge carrier separation. rsc.org
External Bias: In a photoelectrochemical (PEC) cell, applying an external electrical potential (bias) can drive electrons and holes in opposite directions, significantly reducing recombination. mdpi.com
Electron-Hole Recombination: Recombination is the process where the excited electron returns to the valence band to annihilate the hole, releasing the absorbed energy, often as heat. This process is a major limiting factor for efficiency.
Bulk vs. Surface Recombination: Recombination can occur within the bulk of the material or at its surface. Surface defects often act as recombination centers.
Suppression of Recombination: Modifications such as doping can suppress recombination. researchgate.net For instance, Fe-doped TiO₂ nanoparticles have shown evidence of suppressed electron/hole recombination compared to pure TiO₂. researchgate.net The formation of heterojunctions is particularly effective because the staggered band alignment at the interface creates an energetic barrier that keeps the separated charges apart. nih.gov Oxygen in the reaction system can also play a role by trapping photoinduced electrons, which reduces the likelihood of recombination. researchgate.net
Studies on iron-modified titanate nanotube arrays (Fe/TNAs) have shown that the electron lifetime can be significantly increased compared to pure titanate nanotubes, indicating that the presence of iron nanoparticles is advantageous for the separation of electron-hole pairs. mdpi.com
Photoelectrochemical Behavior and Band Edge Position Determination
The photoelectrochemical (PEC) behavior of iron titanates is critical for their application in devices like solar water splitters and photoelectrochemical sensors. This behavior is fundamentally linked to the material's band edge positions relative to the electrochemical potentials of the surrounding electrolyte.
When an this compound electrode is illuminated in an electrolyte, the generated electron-hole pairs are separated by the electric field in the space-charge region at the semiconductor-electrolyte interface. osti.gov In an n-type semiconductor photoanode, holes move to the surface to drive oxidation reactions, while electrons travel through the external circuit, generating a photocurrent. acs.org The magnitude of this photocurrent is a key measure of PEC performance. osti.gov
Research on iron-modified titanate nanotube arrays (Fe/TNAs) has demonstrated enhanced PEC properties. Fe/TNAs exhibit a higher photocurrent density (3.5 mA/cm²) compared to unmodified titanate nanotube arrays (2.0 mA/cm²), indicating that modifying the material with iron generates more electron-hole pairs and/or improves their separation under irradiation. mdpi.com The addition of a sacrificial agent like methanol (B129727) to the electrolyte can further increase the photocurrent by scavenging the photogenerated holes, thus preventing their recombination with electrons. acs.orgnih.gov
Band Edge Position Determination: Knowing the precise energy levels of the conduction band minimum (CBM) and valence band maximum (VBM) is essential for predicting and optimizing PEC performance. acs.orgbmd-lab.org Several techniques are used for this determination:
Spectroelectrochemistry: This method involves measuring changes in the material's absorption spectrum as a function of an applied potential in the dark. From this data, the flat-band potential can be determined, which corresponds to the CBM for an n-type semiconductor. nih.gov
Photovoltage Measurements: Under irradiation, the potential of the semiconductor shifts. By measuring this photovoltage, the band edge positions can be estimated. nih.gov
Mott-Schottky Analysis: This electrochemical impedance spectroscopy technique involves plotting 1/C² (where C is the capacitance of the space-charge layer) against the applied potential. The x-intercept of the linear portion of the plot yields the flat-band potential. A positive slope indicates an n-type semiconductor. mdpi.com The charge carrier density (N_D) can also be derived from the slope of the plot. mdpi.com
For a nitrogen-fixing this compound film (identified as containing Fe₂Ti₂O₇), both spectroelectrochemistry and photovoltage measurements yielded consistent results for the band edge positions. nih.gov
Table 2: Photoelectrochemical Properties and Band Edge Positions of Iron Titanates
| Material | Measurement Condition | Conduction Band Edge (V vs. NHE at pH 7) | Valence Band Edge (V vs. NHE at pH 7) | Source(s) |
| Fe₂Ti₂O₇ Film | Spectroelectrochemistry & Photovoltage | -0.4 | +1.6 | acs.orgnih.gov |
| Fe/TNAs | Mott-Schottky Analysis | -0.63 (Flat-band potential vs Ag/AgCl) | - | mdpi.com |
Note: NHE refers to the Normal Hydrogen Electrode.
Photorefractive Effects and the Role of Charge Carrier Sources
The photorefractive effect is a light-induced change in the refractive index of a material. optica.orgaip.org It arises when nonuniform illumination excites charge carriers from impurity sites, which then migrate and become trapped elsewhere. dtic.mil This redistribution of charge creates an internal space-charge electric field that modulates the refractive index via the linear electro-optic (Pockels) effect. optica.org Iron-doped titanates, particularly Barium Titanate (BaTiO₃), are well-studied photorefractive materials.
A central question in photorefractive research is the identity of the species that act as the sources (donors) and traps for the charge carriers. dtic.mil In iron-doped materials, variably valent iron ions are widely implicated.
The traditional and most popular model, particularly applied to materials like lithium niobate and extended to BaTiO₃, posits that Fe²⁺ and Fe³⁺ ions are the primary photorefractive centers. dtic.miloptica.org In this model, light excites an electron from an Fe²⁺ ion (donor) to the conduction band. The electron migrates and is subsequently trapped by an Fe³⁺ ion (trap), converting it to Fe²⁺. This process can be reversed if holes are considered the charge carriers, where Fe³⁺ acts as the source and Fe²⁺ as the trap. optica.org
However, detailed studies on systematically iron-doped BaTiO₃ crystals have challenged the universal applicability of the Fe²⁺/Fe³⁺ model. Research involving crystals grown in controlled oxygen partial pressures (Pₒ₂) and analyzed with optical absorption found that Fe³⁺ and Fe⁴⁺ were the dominant stable valence states in the investigated range (1 to 10⁻⁴ atm). optica.org This suggests that in such oxidized crystals, the photorefractive charge carriers would arise from transitions between trivalent and tetravalent iron states, rather than divalent and trivalent ones. optica.org
Therefore, while iron impurities are clearly central to the photorefractive effect in doped titanates, the specific valence states (Fe²⁺/Fe³⁺ vs. Fe³⁺/Fe⁴⁺) and the potential involvement of other defects like oxygen vacancies or secondary centers depend significantly on the material's purity, dopant concentration, and processing conditions (e.g., oxidation/reduction treatments). dtic.miloptica.org
Surface and Interface Research of Iron Titanate Composites
Investigations into Surface Chemistry and Catalytic Reactivity
The catalytic efficacy of iron titanate composites is intrinsically linked to their surface chemistry. The arrangement of atoms, the presence of specific structural motifs, and the electronic states of iron and titanium at the surface dictate how the material interacts with reactants.
A significant area of research has been the selective catalytic reduction (SCR) of nitrogen oxides (NOx) with ammonia (B1221849) (NH3). Studies on a series of this compound catalysts (FeₐTiₑOₓ) have shown that the coexistence of iron and titanium species promotes the formation of a distinct Fe-O-Ti structure, which is highly active for this reaction. acs.orgacs.org The catalyst with a Fe-Ti molar ratio of 1:1 (Fe₄Ti₄Oₓ) exhibited the highest intrinsic activity. acs.org This superior performance was attributed to several surface-related factors:
Enhanced Redox Ability : The strong interaction between iron and titanium species in the composite enhances the oxidative ability of Fe³⁺ ions, which are the primary active centers for the SCR reaction. researchgate.netresearchgate.net
Abundant Acid Sites : Titanium species (Ti⁴⁺) primarily act as acid sites for the adsorption of NH₃. The composite material possesses a greater number of both Brønsted and Lewis acid sites compared to the individual oxides, which is crucial for the reaction mechanism. acs.orgresearchgate.net
Optimized Adsorption : The surface facilitates the adsorption of NH₃ onto titanium sites and NOx onto iron sites, primarily as monodentate nitrate. researchgate.net The reaction at lower temperatures (around 200°C) is believed to follow an Eley-Rideal mechanism, where gaseous or weakly adsorbed NOx reacts with adsorbed ammonia species. researchgate.net
Another key application is in the sustainable synthesis of anilines through the reduction of nitroarenes. A novel iron-titanium nanocomposite, Fe₉TiO₁₅@TiO₂, synthesized via a sol-gel method, has proven to be an effective catalyst for this process. tib.euresearchgate.net The high surface-to-volume ratio and the ability to control nanoparticle size and shape during synthesis are critical for its catalytic performance. researchgate.net X-ray photoelectron spectroscopy (XPS) analysis of this composite revealed the presence of both Fe(II) and Fe(III) species, as well as Ti(IV), confirming the complex surface chemistry that drives the catalytic reduction. researchgate.net
The table below summarizes key findings from studies on the catalytic reactivity of different this compound composites.
| Catalyst Composition | Target Reaction | Key Surface Chemistry Findings | Outcome |
| FeₐTiₑOₓ (various Fe:Ti ratios) | Selective Catalytic Reduction (SCR) of NOx with NH₃ | Coexistence of Fe and Ti forms active Fe-O-Ti structures. Fe³⁺ sites provide redox ability; Ti⁴⁺ sites provide acidity for NH₃ adsorption. acs.orgacs.org | Fe₄Ti₄Oₓ (1:1 ratio) showed the highest NOx conversion (>90%) in a temperature window of 200–350°C. acs.orgresearchgate.net |
| Fe₉TiO₁₅@TiO₂ | Selective reduction of nitroarenes to anilines | High surface-to-volume ratio. XPS confirmed the presence of Fe(II), Fe(III), and Ti(IV) surface species. researchgate.net | Provides a sustainable and efficient catalyst for aniline synthesis, which are key industrial intermediates. tib.euresearchgate.net |
| Crystallite FeTiO₃ and Fe₂TiO₅ | SCR of NO with NH₃ | Specific crystalline phases of this compound were identified as the main active components. rsc.org | Demonstrated excellent activity, selectivity, and durability against H₂O and SO₂. nih.gov |
Strategies for Interface Engineering in Hybrid and Composite Materials
Interface engineering is a deliberate strategy to design and modify the interface between different components in a composite material to achieve synergistic properties. In this compound composites, this involves controlling the boundary between this compound and another phase, such as a polymer, a different metal oxide, or a carbon-based material.
One prominent strategy is the creation of core-shell nanostructures . These structures consist of a core of one material (e.g., barium titanate or iron oxide) and a shell of another (e.g., iron oxide or titanium oxide). This architecture provides an extended and well-defined interface, enabling coupling between the distinct properties of the core and shell materials, such as the ferroelectric and superparamagnetic properties in BaTiO₃–iron oxide composites. mdpi.com The shell surface remains active and can be more easily modified or functionalized compared to the bulk material. mdpi.com Research on Fe₃O₄@ZnO/TiO₂ core-shell nanocomposites has demonstrated the successful synthesis of materials with distinct phases and a well-defined interface, opening possibilities for new magnetic material applications. scientific.net
Another approach involves the in-situ formation of specific interfacial phases. In metal matrix composites, such as those involving copper and titanium, designing the interface by promoting the formation of nanolayers of carbides (e.g., Ti₈C₅) can act as a "rivet," significantly enhancing the interfacial bonding between a graphene reinforcement and the metal matrix. researchgate.net This principle of creating strong, chemically bonded interfaces can be applied to this compound composites to improve their mechanical robustness for structural applications.
The following table outlines various strategies for interface engineering relevant to this compound and related oxide composites.
| Strategy | Example System | Interface Mechanism | Resulting Property Enhancement |
| Core-Shell Synthesis | BaTiO₃ (core) - Iron Oxide (shell) | Creation of an extended, controlled interface between ferroelectric and ferrimagnetic materials. mdpi.com | Coupling of magnetic and electric properties; active surface for further functionalization. mdpi.com |
| Core-Shell Synthesis | Fe₃O₄ (core) - ZnO/TiO₂ (shell) | Formation of a magnetic core with a multifunctional oxide shell. scientific.net | Stable superparamagnetic properties with potential for diverse applications. scientific.net |
| Polymer Matrix Composites | Fe(II) complex in Epoxy Resin | Interfacial polarization occurs at the filler-matrix boundary due to charge accumulation. mdpi.com | Enhanced dielectric permittivity and energy storage capacity. mdpi.com |
| In-situ Phase Formation | Graphene in Cu-Ti alloy matrix | In-situ formation of titanium carbide nanolayers at the graphene/metal interface. researchgate.net | Strengthened interfacial bonding and improved load transfer ("rivet" effect). researchgate.net |
Studies on Surface Defect Passivation and Functionalization
The surfaces of crystalline materials like this compound are not perfect and contain various defects, such as vacancies, dangling bonds, and step edges. These defects can act as recombination centers for charge carriers (electron-hole pairs), which is detrimental to performance in photocatalytic and photoelectrochemical applications. Surface passivation and functionalization are two key strategies to mitigate the negative effects of these defects and to impart new functionalities.
Surface Defect Passivation involves treating the surface to neutralize or remove electronically active defect states. While much of the detailed research has been conducted on closely related materials like hematite (B75146) (α-Fe₂O₃), the principles are directly applicable to this compound.
Boron-termination : Surface Fe(IV) defects in hematite have been identified as recombination centers. A facile surface treatment with boron can effectively passivate these defects, suppressing surface recombination and significantly improving photoelectrochemical performance. rsc.org This B-passivated hematite showed a notable cathodic shift in its onset potential, indicating more efficient water oxidation. rsc.org
Phosphate Overlayers : Depositing a thin layer of iron phosphate (FePO₄·2H₂O) on the surface of hematite is another effective passivation strategy. rsc.orgrsc.org This layer suppresses surface states that act as recombination sites, leading to higher photocurrent density and a lower onset potential for the oxygen evolution reaction. rsc.orgrsc.org The amorphous form of the phosphate layer was found to be particularly effective. rsc.org
Dopant-Vacancy Complexes : In strontium titanate (SrTiO₃), oxygen vacancies create defect states within the band gap. Doping with aluminum can passivate these defects. The aluminum atoms preferentially situate next to oxygen vacancies, forming complexes that deactivate the orbital interactions responsible for the harmful in-gap state. nih.govresearchgate.netchemrxiv.org
Surface Functionalization aims to modify the surface by attaching specific chemical groups or molecules to alter its properties, such as wettability, reactivity, or biocompatibility.
Hydrophilic Monolayers : A surface-functionalized hydrophilic monolayer of titanate has been created, which can be used for chemical sensing applications, such as the detection of dopamine. rsc.org
Carboxylic Group Attachment : The surface of titanate nanotubes can be functionalized with carboxylic groups using acids like citric acid or acrylic acid. mdpi.com This increases the surface reactivity and provides anchor points for bonding other molecules, which is useful for pharmaceutical and biomedical applications. mdpi.com
Intercalation of Functional Units : Layered titanates can be functionalized by intercalating various organic cations and functional groups between their layers. nih.gov This modification can alter properties like cation exchange and swelling, creating hybrid materials with new functions for catalysis or as drug carriers. nih.gov
This table summarizes research findings on the passivation and functionalization of titanates and related iron oxides.
| Technique | Material System | Purpose | Mechanism & Key Finding |
| Passivation | Hematite (α-Fe₂O₃) | Suppress surface recombination | Boron treatment effectively passivates Fe(IV) surface defects, leading to a ~100 mV cathodic shift in onset potential. rsc.org |
| Passivation | Hematite (α-Fe₂O₃) | Improve photoelectrochemical water splitting | An amorphous iron phosphate overlayer suppresses surface states, increasing photocurrent density by ~36%. rsc.org |
| Passivation | Strontium Titanate (SrTiO₃) | Eliminate defect-induced trap states | Aluminum doping forms [Vₒ-Alₜᵢ] complexes that remove in-gap states from oxygen vacancies. nih.govresearchgate.net |
| Functionalization | Titanate Nanosheets | Chemical sensing | Creation of a hydrophilic monolayer that enables visible-light absorption for dopamine detection. rsc.org |
| Functionalization | Titanate Nanotubes | Increase surface reactivity for biomedical use | Attachment of carboxylic groups to the surface allows for further bonding of other functional molecules. mdpi.com |
| Functionalization | Layered Titanates | Create new hybrid materials | Intercalation of organic cations and nanoparticles between titanate layers imparts new functions. nih.gov |
Challenges and Future Research Directions
Optimization of Synthesis and Fabrication Processes for Scalability and Reproducibility
A primary challenge in the advancement of iron titanate-based technologies is the development of synthesis and fabrication methods that are not only effective at the laboratory scale but also scalable and reproducible for industrial application. Current synthesis routes, such as sol-gel, hydrothermal, and solid-state reactions, often face issues with precise control over stoichiometry, phase purity, and morphology. nih.govelsevier.esnih.gov For instance, the high volatility of certain precursors can lead to stoichiometry control issues, resulting in the formation of unwanted secondary phases that can be detrimental to the material's performance. elsevier.es
Hydrothermal and solvothermal methods, while effective in producing nanostructured materials, are sensitive to experimental parameters like precursor concentration, temperature, and the use of surfactants, making consistent, large-scale production difficult. nih.gov Researchers are exploring one-pot synthesis methods, such as the alkaline hydrothermal treatment of natural ilmenite (B1198559) sands, as a low-cost alternative for producing nanostructured titanates. mdpi.com However, even with these methods, achieving complete conversion of precursors and maintaining morphological uniformity remains a significant task. mdpi.com Future work must focus on robust processing protocols that ensure reliable and reproducible fabrication of high-quality this compound ceramics and nanostructures, which is crucial for optimizing their functional properties. acs.org
Table 1: Comparison of this compound Synthesis Methods and Challenges
| Synthesis Method | Advantages | Challenges for Scalability & Reproducibility | Key Research Directions |
|---|---|---|---|
| Sol-Gel | Good homogeneity, purity, low processing temperature. | Control of hydrolysis/condensation rates, precursor stability, potential for cracking during drying. royalsocietypublishing.org | Modified sol-gel processes for better structural control. royalsocietypublishing.org |
| Hydrothermal/Solvothermal | High crystallinity, control over morphology (nanosheets, nanotubes). mdpi.comsabanciuniv.edu | Sensitivity to process parameters (temperature, pressure, precursor concentration), batch-to-batch consistency. nih.gov | One-pot synthesis from low-cost precursors like ilmenite. mdpi.com |
| Solid-State Reaction | Simple, suitable for large-scale powder production. | High reaction temperatures, inhomogeneous products, poor control over particle size/morphology. ajol.info | High-energy ball milling to improve reactivity and reduce calcination temperatures. researchgate.net |
| Co-precipitation | Quick, easy, low temperature, ability to alter particle size. ajol.info | Difficulty with reactants having different precipitation rates, potential for contaminant co-precipitation, batch-to-batch reproducibility issues. ajol.info | Optimization of pH and precursor addition to control composition. acs.org |
Advanced Characterization of In-Situ and Operando Mechanisms
A deeper understanding of the dynamic structural and electronic changes within this compound during operation is critical for designing better materials. Advanced characterization techniques that function in-situ (in the reaction environment) and operando (while the device is operating) are indispensable tools for this purpose. mdpi.comacs.org These methods allow researchers to observe physical and chemical transformations in real-time, providing crucial data on reaction kinetics, intermediate states, and degradation mechanisms. mdpi.comacs.org
For example, high-temperature in-situ X-ray diffraction (XRD) can be used to study the continuous phase transitions of Fe-doped TiO₂, revealing how iron atoms behave and where they are located within the crystal lattice as the temperature changes. researchgate.netmdpi.comaip.org Operando X-ray absorption spectroscopy (XAS) has been employed to characterize novel sodium this compound cathode materials during cycling in a battery. mdpi.comresearchgate.net This technique can quantify the charge contribution from the metal's redox reaction and track changes in the local atomic and electronic structure over multiple charge-discharge cycles. mdpi.com Such studies are vital for understanding phenomena like capacity loss and for developing more stable electrode materials. mdpi.com Future research will likely see increased use of combined in-situ and operando techniques, such as transmission X-ray microscopy coupled with XANES, to unravel complex reaction mechanisms at the single-particle level. mdpi.com
Design and Development of Novel this compound Architectures with Enhanced Performance
The performance of this compound is intrinsically linked to its physical architecture. Consequently, a significant area of research focuses on designing and fabricating novel micro- and nano-architectures to enhance properties like specific surface area, charge transport, and the number of active sites. bohrium.com Strategies include the synthesis of titanate nanotubes (TNTs), nanowires, and nanosheets, which offer improved ion diffusion pathways and high specific surface areas, beneficial for applications in energy storage and photocatalysis. sabanciuniv.eduulisboa.pt
Recent work has demonstrated the synthesis of 3D hierarchical architectures, such as iron-rich titanate nanosheets assembled into book-block-like structures with open channels. mdpi.comresearchgate.net These complex structures are promising for catalysis and ion exchange. mdpi.com The development of hierarchically porous titanium phosphonates highlights the importance of interconnected pore structures for applications requiring rapid molecular diffusion. rsc.org The goal is to create materials with tailored porosity across multiple length scales (micro-, meso-, and macroporosity) to optimize performance in areas from energy storage to pollutant adsorption. researchgate.netoaepublish.com For instance, in lithium-ion batteries, nanotubular structures can facilitate Li+ ion flow and exhibit pseudocapacitive properties, leading to higher power densities. sabanciuniv.edu
Integration of this compound into Heterostructured Systems for Synergistic Effects
A common strategy is to form a heterojunction, which facilitates charge separation and transfer at the interface. For example, decorating hematite (B75146) (Fe₂O₃) photoanodes with a thin layer of this compound (Fe₂TiO₅) has been shown to significantly enhance photoelectrochemical water oxidation performance by passivating surface states and reducing electron-hole recombination. nih.gov Similarly, creating 2D/2D heterojunctions, such as between titanate nanosheets and sulfur-doped graphitic carbon nitride (g-C₃N₄), can provide numerous channels for charge transport and enhance visible-light absorption. researchgate.net The synergistic effect in these systems often arises from favorable band alignment and strong electronic coupling at the interface, which promotes the separation of photogenerated carriers. nih.govresearchgate.net Future work will focus on the rational design of multi-interface heterostructures to maximize these synergistic interactions for applications in photocatalysis, solar cells, and electrocatalysis. nih.govbohrium.com
Table 2: Performance Enhancement in this compound Heterostructures
| Heterostructure System | Application | Synergistic Effect | Performance Improvement |
|---|---|---|---|
| Fe₂O₃/Fe₂TiO₅ | Photoelectrochemical Water Splitting | Passivation of surface states, reduced electron-hole recombination. nih.gov | 4-8x increase in photocurrent compared to pristine hematite. nih.gov |
| Titanate Nanosheets/Sulfur-doped g-C₃N₄ | Photocatalytic Degradation of Pollutants | Enhanced visible-light absorption, efficient interfacial charge transport. researchgate.net | 1.87 times higher performance than the non-sulfur-doped heterojunction. researchgate.net |
| Ni₃Fe₁ LDH/Ni₃S₂ on Titanate Web | Oxygen Evolution Reaction (OER) | Rich interfacial electronic coupling, fast reaction kinetics, enhanced active sites. nih.gov | Achieved a high current density of 100 mA cm⁻² at a low overpotential of 220 mV. nih.gov |
| Fe-deposited Titanate Nanotubes (Fe-TNTs) | Photocatalytic Oxidation of Arsenic | Fe³⁺ acts as a charge-trapping site, inhibiting electron-hole recombination. acs.org | Apparent rate constant ~250 times that of unmodified TNTs under UV irradiation. acs.org |
Long-Term Stability and Durability Studies under Operational Conditions
For any practical application, the long-term stability and durability of this compound materials under operational conditions are paramount. bohrium.comtib-chemicals.com Degradation can occur through various mechanisms, including chemical decomposition, structural changes, and agglomeration of nanoparticles, leading to a decline in performance over time. researchgate.netmdpi.com
In the context of oxygen transport membranes (OTMs), iron-doped calcium titanate (CaTi₀.₉Fe₀.₁O₃-δ) has demonstrated remarkable stability over 1600 hours in simulated service atmospheres containing CO, CO₂, H₂, and CH₄, with no evidence of decomposition. researchgate.net This highlights its potential as a durable material for high-temperature applications. However, in other systems, such as perovskite-based electrodes for solid oxide electrolysis cells (SOECs), chemical interactions with other cell components and structural instability can lead to degradation. d-nb.info Studies on sodium this compound cathodes for Li-ion batteries have revealed that the rapid formation of microcracks during early cycles contributes significantly to capacity loss. mdpi.comresearchgate.net Future research must involve comprehensive long-term stability tests under realistic operating conditions to identify degradation pathways and develop strategies to mitigate them, such as by applying protective coatings or refining the material's microstructure. mdpi.comd-nb.info
Addressing Efficiency Limitations and Bridging Performance Gaps in Specific Applications
Despite significant progress, a gap often remains between the laboratory performance of this compound materials and the requirements for commercial viability. Bridging this performance gap requires a multi-pronged approach focused on addressing specific efficiency limitations. In photocatalysis, for example, the primary challenges are often low visible light absorption and the rapid recombination of photogenerated electron-hole pairs. nih.govacs.org Strategies to overcome this include doping with metal ions to create defect energy levels, which can suppress recombination and enhance photocatalytic activity. researchgate.net Doping this compound with elements like platinum or zirconium has been shown to improve the degradation rate of pollutants. researchgate.net
In energy storage, the focus is on improving metrics like specific capacity, rate capability, and cycling stability. For lithium-ion battery anodes, creating unique hierarchical structures like ε-Fe₂O₃ networks organized by ultrathin nanosheets has led to high reversible capacities and excellent long-term stability. bohrium.com Infiltrating electrode backbones with electrocatalytically active nanoparticles is another strategy to boost performance and durability in solid oxide cells. osti.gov The key is to move beyond incremental improvements and develop materials by design, where a fundamental understanding of structure-property relationships guides the synthesis of this compound composites with targeted functionalities to meet the demands of specific high-performance applications. bohrium.comresearchgate.net
Q & A
Q. What statistical approaches validate reproducibility in this compound synthesis and testing?
- Methodological Answer : Apply design of experiments (DoE) to identify critical synthesis parameters (e.g., precursor ratios, heating rates). Use multivariate analysis to quantify their impact on phase purity and catalytic activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
